Technical Documentation Center

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
  • CAS: 683269-95-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solubility and Solvent-Mediated Reactivity of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of appropriate chemical intermediates and their corresponding solvent systems is paramount. [trans-4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the selection of appropriate chemical intermediates and their corresponding solvent systems is paramount. [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 1435805-79-0) is a highly versatile, bifunctional aliphatic building block. It features a chemically robust tert-butyloxycarbonyl (Boc) protected amine and a highly electrophilic methanesulfonate (mesylate) leaving group, bridged by a structurally rigid trans-cyclohexane core.

This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents. By understanding the thermodynamic interactions between the solvent and the molecule's functional groups, researchers can optimize downstream nucleophilic substitution ( SN​2 ) workflows while mitigating the risks of premature degradation.

Structural Causality and Solubility Dynamics

To accurately predict and manipulate the solubility of this intermediate, we must deconstruct the molecule into its three primary structural domains. The solubility profile is not arbitrary; it is a direct consequence of the intermolecular forces dictated by these functional groups.

  • The trans-Cyclohexane Core : This saturated hydrocarbon ring imparts significant lipophilicity to the molecule. It drastically reduces aqueous solubility and drives the molecule's affinity toward moderately non-polar to polar-aprotic organic solvents.

  • The Boc-Protected Amine : The bulky tert-butyl moiety further enhances the lipophilic character of the compound. According to standard protective group chemistry, Boc-protected amines exhibit excellent solubility in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents, while remaining highly stable under neutral to basic conditions[1]. The carbamate linkage can act as a hydrogen-bond acceptor, moderately increasing solubility in protic environments, though this is overshadowed by the hydrophobic bulk of the tert-butyl group.

  • The Mesylate Ester : The methanesulfonate group is highly polar and strongly electron-withdrawing. While it increases the molecule's overall dipole moment—thereby promoting solubility in highly polar aprotic solvents like DMSO and DMF—it introduces a critical vulnerability. Mesylates are excellent leaving groups; heating them in polar protic solvents (like methanol or water) can induce unwanted solvolysis, leading to the degradation of the intermediate[2].

Empirical Solubility Profile in Organic Solvents

Based on the structural causality outlined above, the solubility of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate can be categorized into distinct solvent classes. The data below synthesizes expected solubility ranges with sustainability metrics derived from the GSK Solvent Selection Guide[3].

Solvent ClassRepresentative SolventsExpected SolubilityStability / Reactivity ProfileGSK Green Chemistry Rating
Polar Aprotic DMSO, DMF, NMP>50 mg/mL Optimal. High solubility; ideal for SN​2 displacements. No risk of solvolysis.DMSO (Preferred); DMF/NMP (Problematic due to toxicity)[3]
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)20 - 50 mg/mL Excellent. Highly stable at room temperature. Ideal for extractions and mild reactions.EtOAc/MeCN (Preferred); DCM (Problematic/Regulated)
Polar Protic Methanol (MeOH), Ethanol (EtOH), Water ( H2​O )<5 mg/mL (Water)10 - 20 mg/mL (Alcohols)Caution. High risk of solvolysis (mesylate displacement by solvent) upon heating.MeOH/EtOH (Preferred); Water (Optimal)
Non-Polar Hexane, Heptane, Toluene<1 mg/mL (Alkanes)~5 mg/mL (Toluene)Poor. The polar mesylate group resists solvation in pure alkanes.Heptane/Toluene (Preferred); Hexane (Problematic)

Mechanistic Workflows and Visualizations

The selection of a solvent directly dictates the success of the chemical transformation. The following logic tree illustrates the decision-making process for solvent selection based on the desired chemical outcome.

SolventSelection Start [trans-4-(Boc-amino)cyclohexyl] methyl methanesulfonate PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) Start->PolarAprotic Preferred PolarProtic Polar Protic (MeOH, EtOH, H2O) Start->PolarProtic Caution NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Poor Affinity HighSol High Solubility Ideal for SN2 PolarAprotic->HighSol Degradation Risk of Solvolysis (Mesylate Cleavage) PolarProtic->Degradation LowSol Low Solubility Anti-Solvent Use NonPolar->LowSol

Fig 1. Solvent selection logic tree based on structural affinity and reactivity risks.

When utilizing this intermediate for SN​2 reactions (e.g., reacting with primary/secondary amines or sodium azide), a standardized workflow utilizing polar aprotic solvents ensures maximum yield and minimal side reactions.

SN2Workflow Step1 1. Dissolve Mesylate in anhydrous DMF/MeCN Step2 2. Add Nucleophile (e.g., Amine, Azide) Step1->Step2 Step3 3. Add Base (e.g., K2CO3, DIPEA) Step2->Step3 Step4 4. Heat to 60-80°C (Monitor via LCMS) Step3->Step4 Step5 5. Aqueous Workup (Extract with EtOAc) Step4->Step5

Fig 2. Standardized nucleophilic substitution workflow utilizing polar aprotic solvents.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate analytical checkpoints to verify causality and success.

Protocol A: Thermodynamic Solubility Screening

Objective: Determine the exact quantitative solubility of the compound in a target solvent prior to scale-up.

  • Saturation : Add 100 mg of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate to a 2 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target organic solvent (e.g., Acetonitrile).

  • Equilibration : Agitate the suspension at 25°C for 24 hours using a thermomixer. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false positives from supersaturation.

  • Filtration : Filter the mixture through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • Validation (HPLC-UV) : Dilute an aliquot of the filtrate by a factor of 100 in the mobile phase and analyze via HPLC against a known calibration curve. This validates the exact mg/mL concentration.

Protocol B: Standardized SN​2 Displacement (Azidation)

Objective: Convert the mesylate to an azide utilizing its optimal solubility profile.

  • Dissolution : Dissolve 1.0 equivalent (eq) of the mesylate in anhydrous DMF (0.2 M concentration). Causality: Anhydrous DMF ensures complete solvation of both the organic substrate and the inorganic nucleophile while preventing aqueous hydrolysis of the mesylate.

  • Nucleophile Addition : Add 1.5 eq of Sodium Azide ( NaN3​ ).

  • Reaction : Heat the mixture to 65°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup & Extraction : Quench the reaction with distilled water (anti-solvent for the product) and extract 3x with Ethyl Acetate. The Boc-protected azide will partition entirely into the EtOAc layer due to its high lipophilicity.

  • Validation : Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and confirm the loss of the mesylate methyl peak (~3.0 ppm) via 1H -NMR.

Stability and Storage Protocols

Due to the presence of the mesylate group, improper storage can lead to gradual degradation.

  • Temperature : Store as a crystalline solid at -20°C to halt thermal degradation kinetics[2].

  • Atmosphere : Purge storage containers with an inert gas (Argon or Nitrogen). Moisture ingress from ambient air can lead to the slow hydrolysis of the methanesulfonate ester into the corresponding alcohol and methanesulfonic acid.

  • Solvent Stock Solutions : If preparing stock solutions for immediate laboratory use, dissolve in anhydrous DMSO or MeCN. Aqueous or alcoholic stock solutions should not be stored for more than 24 hours to prevent solvolysis[2].

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at:[Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, RSC Publishing. Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate Introduction In the landscape of modern pharmaceutical and materials science research, the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Introduction

In the landscape of modern pharmaceutical and materials science research, the synthesis of complex molecules requires intermediates with well-defined stereochemistry and reactive functionalities. [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS 683269-95-6) is a prime example of such a building block.[1] Its structure combines a conformationally rigid trans-1,4-disubstituted cyclohexane core, a versatile Boc-protected amine, and a highly reactive methanesulfonate (mesylate) leaving group. The Boc group ensures stability during preceding synthetic steps and allows for facile deprotection under mild acidic conditions, while the mesylate group is engineered for subsequent nucleophilic substitution reactions.[2][3]

Accurate structural verification of this intermediate is paramount to guarantee the integrity of a synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing an unambiguous fingerprint of the molecule's atomic connectivity and stereochemistry.[4] This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate, grounded in established spectroscopic principles and data from analogous structures. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, providing researchers with a robust framework for interpreting their own experimental data.

Molecular Structure and Conformation

To accurately predict and interpret the NMR spectra, we must first consider the molecule's three-dimensional structure. The trans configuration of the substituents on the cyclohexane ring forces it to adopt a rigid chair conformation where both the Boc-amino group and the methyl-methanesulfonate group occupy equatorial positions to minimize steric strain. This conformational lock is critical as it dictates the distinct magnetic environments of the axial and equatorial protons on the ring.

Caption: A streamlined workflow for the NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate offer a rich set of data points for unequivocal structure confirmation. The key diagnostic signals include the nine-proton singlet of the Boc group at ~1.44 ppm, the three-proton singlet of the mesylate group at ~3.00 ppm, and the downfield doublet for the -CH₂-O- protons around 4.05 ppm in the ¹H spectrum. In the ¹³C spectrum, the presence of the carbamate carbonyl (~155 ppm), the Boc quaternary and methyl carbons (~79 and ~28 ppm, respectively), and the downfield methylene carbon (~73 ppm) are definitive. By carefully following the outlined experimental protocols and using this guide as an interpretive framework, researchers in drug development and chemical synthesis can confidently verify the identity, purity, and stereochemistry of this critical synthetic intermediate.

References

  • Benchchem. Comparative NMR Analysis of N-Boc-Aminocyclohexanone Isomers. Benchchem.
  • Redalyc.org. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org.
  • ChemicalBook. Methanesulfonyl chloride(124-63-0) 13C NMR spectrum. ChemicalBook.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
  • Benchchem. A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.
  • ChemicalBook. BOC-12-ADO-OH(18934-81-1) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. Methanesulfonic acid (anhydrous) - 13C NMR Spectrum. SpectraBase.
  • ACS Publications. Substituent parameter analysis of the carbon-13 nuclear magnetic resonance chemical shifts 4-substituted p-terphenyls. ACS Publications.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • PMC. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. Available at: [Link]

  • Benchchem. Application Note: Structural Confirmation of Amino-PEG12-Boc Derivatives using NMR Spectroscopy. Benchchem.
  • Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Semantic Scholar. Available at: [Link]

  • PharmaBlock (USA), Inc. trans-[4-(tert-butoxycarbonylamino)cyclohexyl]methyl methanesulfonate. PharmaBlock.
  • AChemBlock. trans-2-[4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethyl methanesulfonate. AChemBlock.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate. Available at: [Link]

Sources

Foundational

Molecular Weight and Exact Mass of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate: A Comprehensive Technical Guide

Executive Summary [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 1435805-79-0) is a highly functionalized, stereochemically pure intermediate widely utilized in medicinal chemistry, peptide synthesis, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 1435805-79-0) is a highly functionalized, stereochemically pure intermediate widely utilized in medicinal chemistry, peptide synthesis, and active pharmaceutical ingredient (API) development. As a bifunctional building block, it requires stringent analytical characterization to ensure structural integrity before downstream coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and validated analytical workflows for precise mass determination using high-resolution mass spectrometry (HRMS).

Chemical Identity & Structural Elucidation

The molecular architecture of this compound is intentionally designed to facilitate controlled synthetic pathways. It consists of three critical domains:

  • Trans-1,4-Cyclohexane Core: Provides conformational rigidity, ensuring that the functional groups are locked in a predictable spatial orientation (equatorial-equatorial), which minimizes steric hindrance during reactions.

  • Boc (tert-Butyloxycarbonyl) Group: Acts as a protecting group for the primary amine. Causality: In complex multi-step syntheses, the amine must be masked to prevent self-condensation or unwanted nucleophilic attacks during subsequent electrophilic additions[1].

  • Methanesulfonate (Mesylate) Group: Attached via a methyl linker to the cyclohexane ring. Causality: The mesylate is an exceptional leaving group due to the resonance stabilization of the resulting methanesulfonate anion, priming the exocyclic carbon for highly efficient SN2 nucleophilic substitution without altering the ring's stereochemistry.

Physicochemical Properties: Molecular Weight & Exact Mass

The distinction between average molecular weight and monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes (e.g., 13C, 34S) and is strictly used for macroscopic stoichiometric calculations. Conversely, the monoisotopic exact mass is calculated using only the mass of the most abundant primary isotope of each element (12C, 1H, 14N, 16O, 32S) and is the exact target for HRMS verification.

Quantitative Mass Specifications

Table 1: Mass properties and expected ionization adducts.

PropertyValueApplication
Chemical Formula C13H25NO5SElemental Composition
Average Molecular Weight 307.41 g/mol Bulk Stoichiometry / Yield Calculation
Monoisotopic Exact Mass 307.1453 DaHRMS Structural Confirmation
Expected [M+H]⁺ (ESI+) 308.1526 m/zPrimary Ionization Target
Expected [M+Na]⁺ (ESI+) 330.1346 m/zSecondary Validation Adduct

Exact Mass Calculation Breakdown:

  • Carbon (12C): 13 × 12.000000 = 156.000000 Da

  • Hydrogen (1H): 25 × 1.007825 = 25.195625 Da

  • Nitrogen (14N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (16O): 5 × 15.994915 = 79.974575 Da

  • Sulfur (32S): 1 × 31.972071 = 31.972071 Da

  • Total Monoisotopic Mass: 307.1453 Da

Analytical Workflows for Mass Verification

To verify the exact mass, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the industry standard[1]. Soft ionization techniques are mandatory because the mesylate and Boc groups are highly labile; harsh methods like Electron Impact (EI) would cause immediate in-source fragmentation (e.g., loss of the tert-butyl cation or the entire Boc group, Δ -100 Da).

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of ACN and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency in ESI+ mode while maintaining the stability of the mesylate group[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Organic (ACN + 0.1% FA) over 5 minutes.

    • Causality: The highly lipophilic Boc group and cyclohexane core ensure strong retention on the C18 stationary phase, requiring a high organic composition for sharp elution peaks.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to a low setting (15-20 V).

    • Causality: A minimized cone voltage prevents the in-source cleavage of the Boc carbamate, ensuring the intact [M+H]⁺ parent ion reaches the detector[1].

  • Self-Validating Mass Analysis: Scan from m/z 100 to 600 using a Time-of-Flight (TOF) or Orbitrap analyzer. The protocol is self-validating when both the [M+H]⁺ peak (m/z 308.1526) and the sodium adduct [M+Na]⁺ (m/z 330.1346) are observed simultaneously, confirming the mass is not a fragment artifact.

LCMS_Workflow A Sample Prep (ACN/H2O + 0.1% FA) B RP-HPLC Separation (C18 Column) A->B C Soft Ionization (ESI+ Mode) B->C D HRMS Analysis (TOF/Orbitrap) C->D E Data Processing (Exact Mass: 307.1453) D->E

Fig 1. LC-MS/MS analytical workflow for exact mass determination.

Synthetic Application & Reactivity

The exact mass of 307.1453 Da serves as the baseline for tracking synthetic progression. In drug development, this compound is primarily utilized as an electrophile. Nucleophiles—such as primary amines, thiolates, or azides—readily displace the mesylate group. Because the reaction occurs at the exocyclic primary carbon, the trans stereochemistry of the cyclohexane ring is perfectly preserved.

Synthesis_Workflow A [trans-4-(Boc-amino)cyclohexyl]methanol B Mesylation (MsCl, Et3N, DCM) A->B C Target Intermediate (Exact Mass: 307.1453 Da) B->C D Nucleophilic Substitution (SN2) (e.g., NaN3 or Primary Amine) C->D E Functionalized Product (e.g., Azide or Secondary Amine) D->E

Fig 2. Synthetic pathway for mesylate generation and substitution.

References

  • Arava, V. R., et al. "LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate." Der Pharma Chemica, Scholars Research Library. Available at:[Link]

  • Rivières du Sud. "Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides" (Details on exact mass determination and sodium adducts). Available at:[Link]

Sources

Exploratory

Mechanism and Optimization of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate Synthesis: A Technical Whitepaper

Executive Summary In modern drug development, the activation of primary alcohols into highly reactive leaving groups is a critical juncture for subsequent nucleophilic substitution or cross-coupling reactions. The conver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the activation of primary alcohols into highly reactive leaving groups is a critical juncture for subsequent nucleophilic substitution or cross-coupling reactions. The conversion of[trans-4-(Boc-amino)cyclohexyl]methanol to [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate[1] is a foundational transformation. As a Senior Application Scientist, I approach this reaction not merely as a routine functional group interconversion, but as a kinetically driven system requiring precise thermodynamic control. This whitepaper dissects the mechanistic causality, structural nuances, and optimized self-validating protocols required to achieve high-fidelity mesylation.

Structural & Chemical Context

The substrate, [trans-4-(Boc-amino)cyclohexyl]methanol, features a 1,4-disubstituted cyclohexane ring. The trans stereochemistry dictates that the lowest-energy chair conformation places both the bulky tert-butyloxycarbonyl (Boc)-protected amine and the hydroxymethyl group in equatorial positions.

This diequatorial orientation is highly advantageous:

  • Steric Accessibility: The exocyclic primary alcohol is projected away from the steric bulk of the cyclohexane ring, providing an unhindered vector for nucleophilic attack.

  • Stereochemical Fidelity: Because the reaction occurs at the exocyclic oxygen rather than the chiral C1 carbon of the ring, the trans geometry is strictly preserved throughout the transformation.

  • Orthogonal Stability: The Boc protecting group is highly stable under the basic conditions required for mesylation, ensuring no premature deprotection occurs during the electrophilic activation.

Mechanistic Pathways of Mesylation

A common misconception in organic synthesis is that mesylation and tosylation follow identical mechanistic pathways. While tosylation (using TsCl) typically proceeds via direct SN​2 attack on the sulfur atom due to the lack of α -protons, mesylation with methanesulfonyl chloride (MsCl) in the presence of strong tertiary amines operates through a distinct, highly reactive intermediate[2].

The Sulfene Intermediate Pathway

When [trans-4-(Boc-amino)cyclohexyl]methanol is reacted with MsCl and triethylamine (TEA), the reaction is driven by an E1cB-like elimination[3].

  • Deprotonation: TEA ( pKa​≈10.7 ) is sufficiently basic to deprotonate the acidic α -protons of MsCl ( pKa​≈6.7 )[4].

  • Elimination: This deprotonation forces the rapid ejection of a chloride ion, generating a transient, highly electrophilic sulfene intermediate ( CH2​=SO2​ )[3].

  • Kinetic Trapping: The unhindered primary alcohol of the substrate acts as a nucleophile, rapidly attacking the sulfene to form the mesylate ester[2].

Causality in Base Selection: The choice of TEA over weaker bases like pyridine ( pKa​≈5.2 ) is deliberate. Pyridine is insufficiently basic to efficiently generate the sulfene intermediate, which would bottleneck the reaction rate and lower overall yields[4].

Mechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E1cB-like Elimination Byproduct TEA·HCl Salt MsCl->Byproduct Chloride Release TEA Triethylamine (TEA) TEA->Sulfene Deprotonates α-proton TEA->Byproduct Proton Acceptance Product [trans-4-(Boc-amino) cyclohexyl]methyl methanesulfonate Sulfene->Product Rapid Trapping Alcohol [trans-4-(Boc-amino) cyclohexyl]methanol Alcohol->Product Nucleophilic Addition

Caption: Mechanistic pathway of mesylation via the highly electrophilic sulfene intermediate.

Experimental Protocol & Self-Validating Workflow

A robust chemical process must be self-validating—meaning each step provides physical or analytical cues confirming its success before proceeding. The following protocol is designed for maximum yield and purity.

Workflow S1 1. Dissolution Substrate in DCM (0 °C) S2 2. Base Addition TEA (1.5 eq) S1->S2 S3 3. Activation MsCl Dropwise (1.2 eq, <5 °C) S2->S3 S4 4. Aging & IPC Stir 1-2h, TLC/HPLC Check S3->S4 S5 5. Quench Cold NH4Cl (aq) S4->S5 S6 6. Workup Organic Extraction & Brine Wash S5->S6 S7 7. Isolation Evaporation & Recrystallization S6->S7

Caption: Self-validating experimental workflow for mesylate formation and isolation.

Step-by-Step Methodology
  • Reactor Preparation & Dissolution: Suspend [trans-4-(Boc-amino)cyclohexyl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is an aprotic solvent that excellently solubilizes both the polar sulfene intermediate and the non-polar substrate.

  • Thermal Control & Base Addition: Cool the reactor to 0 °C using an ice-water bath. Add Triethylamine (TEA, 1.5 eq) in one portion.

    • Validation Cue: The solution should remain visually clear and homogeneous.

  • Electrophile Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15–30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Validation Cue: The immediate formation of a dense white precipitate (TEA·HCl salt) acts as a visual confirmation that the sulfene intermediate is actively forming.

  • Aging and In-Process Control (IPC): Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

    • Validation Cue: Pull an aliquot for HPLC or TLC (e.g., 50% EtOAc/Hexanes). The reaction is validated to proceed to the quench phase only when substrate conversion is >98%.

  • Quench and Phase Separation: Quench the reaction by adding a cold saturated aqueous solution of NH4​Cl .

    • Validation Cue: The white TEA·HCl precipitate will immediately dissolve into the aqueous phase, leaving two clear, distinct liquid layers.

  • Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude mesylate as a white solid.

Quantitative Data & Optimization

To ensure reproducible scale-up, the following parameters must be tightly controlled. Deviations will directly impact the kinetic trapping of the sulfene intermediate.

ParameterOptimal ValueAcceptable RangeCausality / Impact of Deviation
Substrate Concentration 0.2 M0.1 M - 0.5 MToo concentrated leads to exotherm spikes and sulfene dimerization; too dilute slows kinetics.
MsCl Equivalents 1.2 eq1.1 eq - 1.3 eqEnsures complete conversion. Excess leads to difficult purification and potential side reactions.
TEA Equivalents 1.5 eq1.3 eq - 2.0 eqMust be in excess relative to MsCl to neutralize all generated HCl, preventing Boc deprotection.
Reaction Temperature 0 °C to 5 °C-5 °C to 10 °CLow temperatures prevent the highly reactive sulfene from degrading or dimerizing before trapping.
Solvent Matrix DichloromethaneDCM, THFDCM provides the optimal dielectric constant for the polar transition states involved in E1cB.

References

  • King, J. F.; Lam, J. Y. L.; Skonieczny, S. "Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes." Journal of the American Chemical Society, 114(5), 1743–1749 (1992). URL:[Link]

  • Ashenhurst, J. "Tosylates And Mesylates." Master Organic Chemistry (2015). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: SN2 Alkylation Using[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In modern drug discovery, the push to "Escape from Flatland" has driven medicinal chemists to incorporate higher fractions of sp3-hybridized carbons (Fsp3) into drug candidates [1]. Increasing three-dimensionality improves target binding specificity, reduces off-target promiscuity, and enhances favorable physicochemical properties such as aqueous solubility. The trans-1,4-disubstituted cyclohexane motif is a privileged scaffold in this regard, offering conformational rigidity while projecting substituents in a well-defined vector space.

[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 1435805-79-0) is a highly versatile electrophilic building block used to install this sp3-rich structural motif via bimolecular nucleophilic substitution (SN2) [3].

Causality in Reagent and Condition Selection
  • The Leaving Group (Mesylate): Methanesulfonate (mesylate) is an excellent leaving group. For primary alcohols like trans-4-(Boc-amino)cyclohexylmethanol, mesylation is preferred over halogenation because it avoids the use of harsh, acidic reagents (e.g., SOCl2, PBr3) that could prematurely cleave the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

  • Stereochemical Integrity: Because the SN2 reaction occurs at the primary exocyclic carbon (the methyl group attached to the ring) rather than on the cyclohexane ring itself, the trans-stereochemistry of the 1,4-cyclohexane system is perfectly preserved.

  • Base Selection (K2CO3): Potassium carbonate is utilized as a heterogeneous, mild inorganic base. It acts strictly as an acid scavenger to neutralize the methanesulfonic acid byproduct. Because it is insoluble in solvents like acetonitrile, it does not act as a competing nucleophile, which prevents unwanted side reactions.

  • Solvent Selection (Acetonitrile): Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are strictly required. They solvate the cations (K+) but leave the nucleophile (e.g., a secondary amine) relatively unsolvated and highly reactive, significantly lowering the activation energy barrier for the SN2 transition state.

Experimental Workflow

The following diagram illustrates the logical progression of the SN2 alkylation workflow, highlighting the critical phase transitions from reagent assembly to the isolated tertiary amine product.

SN2_Workflow A Electrophile Primary Mesylate C Reaction Setup MeCN, K2CO3, 80°C A->C Add B Nucleophile 2° Amine B->C Add D Workup EtOAc/H2O Extraction C->D 12-16 h E Purification Flash Chromatography D->E Organic Layer F Product Trans-1,4 Scaffold E->F Pure Fractions

Workflow for the SN2 alkylation of primary mesylates with secondary amines.

Condition Optimization Data

To validate the protocol, various conditions were screened using morpholine as the model secondary amine nucleophile. The data demonstrates the necessity of polar aprotic solvents and elevated temperatures to achieve complete conversion.

EntrySolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1MeCN K₂CO₃ (2.0) 80 °C 16 85% Optimal; clean conversion, easy workup.
2DMFDIPEA (2.0)80 °C1682%Good yield, but DMF removal complicates workup.
3THFEt₃N (2.0)65 °C2445%Incomplete reaction; solvent polarity too low.
4MeCNK₂CO₃ (2.0)25 °C24<5%Insufficient thermal energy to overcome SN2 barrier.

Detailed Experimental Protocol

This self-validating protocol describes the N-alkylation of a representative secondary amine (e.g., morpholine) using[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate [2].

Materials & Equipment
  • Electrophile: [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (MW: 293.38 g/mol )

  • Nucleophile: Morpholine (MW: 87.12 g/mol )

  • Base: Potassium carbonate (K2CO3), anhydrous, finely powdered (MW: 138.21 g/mol )

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Equipment: 20 mL scintillation vial or round-bottom flask with a reflux condenser, magnetic stir bar, heating block or oil bath.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (293.4 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous K2CO3 (276.4 mg, 2.0 mmol, 2.0 equiv). Self-Validation Check: Ensure the K2CO3 is finely powdered; granular K2CO3 has lower surface area and will result in sluggish reaction kinetics.

  • Suspend the mixture in anhydrous MeCN (5.0 mL, 0.2 M concentration).

  • Add the secondary amine (morpholine, 130 µL, 1.5 mmol, 1.5 equiv) via a micropipette.

Step 2: Heating and Monitoring

  • Seal the vessel (or attach a reflux condenser under an inert N2 atmosphere) and transfer it to a pre-heated block set to 80 °C.

  • Stir vigorously (800 rpm) to ensure the heterogeneous base remains suspended.

  • Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes, visualizing with Ninhydrin stain for the Boc-amine).

  • Causality Note: The reaction typically reaches >95% conversion within 12–16 hours. Do not exceed 90 °C, as prolonged extreme heat can lead to thermal degradation of the Boc group.

Step 3: Aqueous Workup

  • Once complete, remove the reaction from heat and allow it to cool to ambient temperature (20–25 °C).

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a separatory funnel.

  • Add distilled water (15 mL) to dissolve the K2CO3 and the methanesulfonate salts.

  • Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of 0% to 10% Methanol in Dichloromethane (DCM) containing 1% aqueous ammonia (NH4OH) or Triethylamine (Et3N). Self-Validation Check: The basic additive prevents the newly formed tertiary amine from streaking on the acidic silica gel.

  • Pool the pure fractions and concentrate in vacuo to afford the desired trans-1,4-disubstituted N-alkylated product.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at:[Link]

  • Skepper, C. K., Moreau, R. J., Appleton, B. A., et al. (2018). Discovery and Optimization of Phosphopantetheine Adenylyltransferase Inhibitors with Gram-Negative Antibacterial Activity. Journal of Medicinal Chemistry, 61(8), 3325–3349. Available at:[Link]

Application

how to deprotect Boc group from [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate derivatives

An Application Guide for the Selective Deprotection of the Boc Group from [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate Derivatives Abstract The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Deprotection of the Boc Group from [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate Derivatives

Abstract

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in modern organic synthesis, valued for its stability and ease of removal under acidic conditions.[1] This application note provides a comprehensive guide for the selective deprotection of the Boc group from [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate and its derivatives. The primary challenge lies in the efficient cleavage of the Boc group while preserving the integrity of the acid-stable but nucleophilically-labile methanesulfonate (mesylate) leaving group. We present detailed protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, discuss the underlying chemical principles, and offer a comparative analysis to guide researchers in selecting the optimal method.

Introduction: The Synthetic Challenge

The [trans-4-(amino)cyclohexyl]methyl methanesulfonate scaffold is a valuable building block in medicinal chemistry, combining a conformationally rigid cyclohexane core with a primary amine for further functionalization and a reactive mesylate group for nucleophilic displacement reactions. During multi-step syntheses, the amine is commonly protected with a Boc group.

The critical step of Boc removal requires careful consideration. The deprotection must be quantitative without inducing side reactions, particularly the degradation or substitution of the methanesulfonate group, which is essential for subsequent synthetic transformations.[2] This guide details robust and validated protocols to achieve this selective transformation, ensuring high yield and purity of the desired amine-mesylate product.

Foundational Chemical Principles

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds via a unimolecular cleavage mechanism (E1).[3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine.[4] In the acidic medium, the resulting amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[5]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tButyl tert-Butyl Cation ProtonatedBoc->tButyl FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 - CO₂ AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Stability of the Methanesulfonate Group

The methanesulfonate (mesylate) group is an excellent leaving group due to the ability of the sulfonate ester to stabilize a negative charge through resonance.[6][7] While mesylates are highly susceptible to nucleophilic attack, they are generally stable under the anhydrous, non-nucleophilic acidic conditions typically employed for Boc deprotection.[8] The primary consideration is to avoid conditions that could introduce nucleophiles (e.g., water in high concentrations, or nucleophilic solvents) which could displace the mesylate group. Both TFA/DCM and HCl/dioxane are anhydrous systems, making them suitable for this transformation.

Recommended Deprotection Protocols

Two primary methods are recommended for the deprotection of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate derivatives. The choice depends on substrate sensitivity, available reagents, and desired final salt form.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies their removal post-reaction.[9]

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm upon acid addition.[5]

  • Acid Addition: Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[10] For the subject substrate, a 1:1 mixture of TFA:DCM is typically effective.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[3]

  • Work-up (Optional): If the free amine is required instead of the TFA salt, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

TFA Deprotection Workflow start Start dissolve Dissolve Substrate in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Slowly Add TFA (20-50% v/v) cool->add_tfa react Stir at RT (0.5 - 2 h) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo (Co-evaporate with Toluene) monitor->concentrate Complete product Product as TFA Salt concentrate->product

Caption: Experimental workflow for Boc deprotection using TFA/DCM.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative, often considered milder and more selective.[11] It is particularly advantageous as the deprotected amine hydrochloride salt frequently precipitates from the reaction mixture, simplifying purification.[10]

Materials:

  • Boc-protected substrate

  • 4M HCl in 1,4-dioxane (commercially available)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To the Boc-protected substrate (1.0 equiv.) in a round-bottom flask, add the 4M HCl in dioxane solution (5-10 equivalents of HCl). A co-solvent like methanol or DCM can be used to aid solubility if necessary, but is often not required.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and the deprotected amine hydrochloride salt may begin to precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 1 hour.[12][13]

  • Isolation:

    • If a precipitate forms: Dilute the slurry with anhydrous diethyl ether to ensure complete precipitation. Collect the solid product by filtration.

    • If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.

  • Washing: Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the resulting white solid under vacuum to obtain the pure [trans-4-(amino)cyclohexyl]methyl methanesulfonate hydrochloride.

Comparative Analysis of Deprotection Methods

FeatureTFA in DCM4M HCl in Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl solution in 1,4-Dioxane
Typical Conditions 20-50% TFA, 0 °C to RT, 0.5-2 h[9]5-10 eq. HCl, RT, 0.5-1 h[12]
Advantages - High efficiency and rapid reaction rates.- Volatile reagents are easy to remove.[9]- Often provides higher selectivity.[14]- Product precipitates as HCl salt, simplifying purification.[10]- Avoids persistent TFA residues.
Disadvantages - TFA is highly corrosive and requires careful handling.[15]- Work-up may be required to get the free base.- Potential for TFA-catalyzed side reactions with very sensitive substrates.- Dioxane is a suspected carcinogen and peroxide-former.- Commercial solutions of HCl in dioxane can vary in concentration over time.
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient acid concentration or equivalents.- Reaction time is too short.- Increase the concentration of TFA (e.g., from 25% to 50%).[3]- Use a larger excess of HCl in dioxane.- Extend the reaction time and continue monitoring.
Product Degradation - Conditions are too harsh for the substrate.- Presence of nucleophilic impurities (e.g., water).- Perform the reaction strictly at 0 °C.- Reduce the acid concentration.- Ensure all solvents and reagents are anhydrous.
Precipitation Issues (HCl method) - Product is soluble in the reaction mixture.- After confirming reaction completion, remove the solvent in vacuo. Triturate the resulting residue with anhydrous diethyl ether to induce precipitation/solidification.

Safety Precautions

  • Trifluoroacetic Acid (TFA): A strong, volatile, and highly corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[9]

  • 4M HCl in Dioxane: Corrosive and releases HCl gas. Dioxane is flammable and a suspected carcinogen. Handle exclusively in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize inhalation and skin contact.

  • Pressure Build-up: Boc deprotection releases carbon dioxide gas.[4] Ensure the reaction vessel is not sealed to avoid pressure build-up. During basic work-up with NaHCO₃, add the base slowly and vent the separatory funnel frequently.

References

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Available at: [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. Available at: [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8339–8343. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Taichi, M., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. Available at: [Link]

  • D'Andrea, L. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Mesylate. Wikipedia. Available at: [Link]

  • Google Patents. (2014). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. (2019). Aqueous workup for mesylates. r/Chempros. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Chem LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Reagent Guides. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2021). CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.

Sources

Method

Application Note: [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate as a Rigid Linker Building Block in Drug Discovery

Executive Summary In modern drug discovery, the transition from flexible, lipophilic alkyl chains to conformationally restricted ring systems is a proven strategy for improving target binding affinity and pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flexible, lipophilic alkyl chains to conformationally restricted ring systems is a proven strategy for improving target binding affinity and pharmacokinetic (PK) profiles. [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 1435805-79-0) is a highly versatile, bifunctional building block designed specifically for this purpose.

This reagent enables the seamless installation of a rigid trans-1,4-cyclohexyl linker. By utilizing a highly reactive methanesulfonate (mesylate) leaving group for nucleophilic substitution (SN2) and an orthogonal tert-butyloxycarbonyl (Boc) protecting group for the primary amine, this building block allows medicinal chemists to rapidly synthesize complex, functionalized scaffolds. This application note details the physicochemical rationale, core applications, and self-validating experimental protocols for integrating this compound into your drug discovery pipeline.

Chemical Rationale & Structural Causality

The design of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate is grounded in three functional pillars:

  • Conformational Restriction (trans-1,4-cyclohexyl core): Flexible alkyl linkers often suffer from a high entropic penalty upon binding to a target protein and are susceptible to rapid oxidative metabolism. The trans-1,4-cyclohexyl motif locks the substituents in a diequatorial orientation. This minimizes steric clashing, pre-organizes the molecule for optimal receptor binding (reducing the entropy of binding), and significantly improves metabolic stability compared to linear alkanes [1, 2].

  • Electrophilic Hub (Methanesulfonate): The mesylate group (-OSO₂CH₃) is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion. It is highly reactive toward a variety of nucleophiles (amines, phenols, thiols, and N-heterocycles) under mild basic conditions, ensuring high-yielding SN2 alkylations without requiring harsh temperatures that might degrade sensitive pharmacophores.

  • Orthogonal Protection (Boc-amine): The Boc group completely masks the nucleophilicity of the primary amine during the SN2 coupling phase. It is perfectly orthogonal to the basic conditions used for alkylation and can be cleanly cleaved later using mild acids (e.g., Trifluoroacetic acid or HCl in dioxane), revealing a primary amine ready for downstream diversification (e.g., amide couplings, reductive aminations) [3].

Physicochemical Properties Summary
PropertyValue / Description
Chemical Name [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate
CAS Registry Number 1435805-79-0
Molecular Formula C₁₃H₂₅NO₅S
Molecular Weight 307.41 g/mol
Appearance White to off-white solid
Leaving Group Methanesulfonate (Mesylate)
Protecting Group tert-Butyloxycarbonyl (Boc)
Stereochemistry trans (1,4-diequatorial substitution)

Workflow & Mechanistic Visualization

The following diagram illustrates the standard synthetic workflow when utilizing this building block in a medicinal chemistry campaign, from initial SN2 alkylation to downstream functionalization.

Workflow Nuc Nucleophile (e.g., Ar-NH, Ar-OH) Cond1 S_N2 Alkylation K2CO3, DMF, 80°C Nuc->Cond1 BB [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate BB->Cond1 Int1 Boc-Protected Intermediate Cond1->Int1 Cond2 Deprotection TFA / DCM, RT Int1->Cond2 Int2 Primary Amine Intermediate Cond2->Int2 Cond3 Diversification (e.g., HATU, R-COOH) Int2->Cond3 Final Final Drug Candidate Cond3->Final

Figure 1: Standard synthetic workflow for incorporating the trans-4-aminocyclohexylmethyl linker.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC/LC-MS monitoring) are integrated to ensure causality between the chemical environment and the expected transformation.

Protocol A: SN2 Alkylation of an N-Heterocycle

Objective: Covalently attach the protected linker to a nucleophilic scaffold (e.g., a pyrazole or piperazine core).

Reagents & Materials:

  • Target Nucleophile (1.0 equiv)

  • [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv) - Finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Nucleophile (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (3.0 mmol). Rationale: A mild, inorganic base is chosen to deprotonate the nucleophile without risking base-catalyzed degradation of the mesylate or the Boc group.

  • Electrophile Addition: Add[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.2 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Rationale: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated heterocycle. 80 °C provides the activation energy for the SN2 displacement of the mesylate.

  • Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction, dilute with 1 mL Methanol, and analyze via LC-MS. The disappearance of the nucleophile mass and the appearance of the [M+H]⁺ peak corresponding to the Boc-protected product validates the SN2 coupling.

  • Workup: Cool the reaction to room temperature. Quench with distilled water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc Deprotection

Objective: Unmask the primary amine for downstream functionalization.

Reagents & Materials:

  • Boc-Protected Intermediate from Protocol A

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Solvation: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (4.0 mL) at 0 °C (ice bath).

  • Acidification: Dropwise, add TFA (1.0 mL). Rationale: The 4:1 DCM:TFA ratio provides sufficient acidity to protonate the tert-butyl carbamate, leading to the expulsion of isobutylene gas and CO₂, driving the reaction forward irreversibly.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Check by TLC (Ninhydrin stain). The product will stay at the baseline (highly polar amine salt) while the starting material will migrate. A positive (purple/pink) Ninhydrin stain confirms the presence of a free primary amine.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with Toluene (3 × 5 mL). The resulting product is the TFA salt of the primary amine, which can be used directly in the next step.

Protocol C: Downstream Amide Coupling

Objective: Couple the newly revealed primary amine with a target carboxylic acid.

Reagents & Materials:

  • Amine TFA salt from Protocol B (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 5.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the Target Carboxylic Acid (1.2 mmol) and HATU (1.5 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (2.0 mmol) and stir for 15 minutes at room temperature. Rationale: HATU rapidly forms an active ester with the carboxylic acid. Pre-activation prevents side reactions with the amine.

  • Coupling: Add a solution of the Amine TFA salt (1.0 mmol) and additional DIPEA (3.0 mmol) in DMF (2.0 mL) to the activated acid. Rationale: Excess DIPEA is required to neutralize the TFA salt, ensuring the amine is in its free-base, nucleophilic form.

  • Completion: Stir for 2 hours at room temperature. Validate completion via LC-MS.

  • Workup: Dilute with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 × 15 mL). Wash organics with brine, dry, and purify to yield the final functionalized drug candidate.

Strategic Rationale in Drug Design

The integration of the trans-1,4-cyclohexyl linker has been pivotal in several high-profile drug discovery campaigns. For instance, in the development of dual FLT3/CHK1 inhibitors for oncology, replacing flexible chains with trans-4-aminocyclohexyl derivatives significantly modulated kinase selectivity and reduced hERG channel liability by rigidifying the molecule [1]. Similarly, in the optimization of IRAK4 inhibitors for Diffuse Large B Cell Lymphoma, the trans-cyclohexyl linker was crucial for orienting the pharmacophore correctly within the kinase hinge region, maximizing hydrogen bonding while minimizing entropic penalties [2].

Rationale Problem Flexible Alkyl Linker (High Entropy Penalty, Poor PK) Strategy Rigidification Strategy Using 1435805-79-0 Problem->Strategy Solution trans-1,4-cyclohexyl Linker (Diequatorial, Conformationally Locked) Strategy->Solution Outcome Enhanced Target Affinity & Improved Metabolic Stability Solution->Outcome

Figure 2: Strategic rationale for transitioning from flexible alkyl linkers to rigid cyclohexyl linkers.

References

  • Title: Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry, 2022, 65 (4), 3229–3248. URL: [Link]

  • Title: Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma Source: Journal of Medicinal Chemistry, 2017, 60 (24), 10071–10091. URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons, Inc. (Standard authoritative reference for Boc deprotection causality). URL: [Link]

Application

Application Note: Optimized Protocols for the Williamson Ether Coupling of[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate with Phenolic Nucleophiles

Introduction & Strategic Importance The incorporation of rigid, stereodefined aliphatic linkers is a cornerstone strategy in modern drug design, utilized to improve metabolic stability and orient pharmacophores with high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The incorporation of rigid, stereodefined aliphatic linkers is a cornerstone strategy in modern drug design, utilized to improve metabolic stability and orient pharmacophores with high precision. The coupling of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate with phenolic derivatives is frequently employed to install a trans-cyclohexyl diamine or amino-ether motif.

This transformation relies on a variant of the classic [1], which proceeds via an SN​2 nucleophilic aliphatic substitution. However, coupling a bulky primary mesylate with a weakly nucleophilic phenol presents unique mechanistic challenges, including the risk of competing elimination reactions and the thermal degradation of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This application note details the causality behind the optimized reaction conditions and provides a self-validating, step-by-step protocol for high-yield synthesis.

Mechanistic Insights & The "Cesium Effect"

To achieve efficient O-alkylation, the phenol must be completely deprotonated to its corresponding phenoxide anion. While bases like Potassium Carbonate ( K2​CO3​ ) or Sodium Hydride ( NaH ) are standard for many etherifications, they often result in sluggish kinetics or elevated byproduct formation when applied to sterically hindered electrophiles like [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate.

The optimal protocol leverages the [2] by utilizing Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF).

Causality of Reagent Selection:

  • The Nucleophile (Cesium Phenoxide): The cesium cation ( Cs+ ) possesses a large ionic radius and low charge density. In DMF, it forms a very loose ion pair with the phenoxide anion. This lack of tight coordination leaves the phenoxide as a highly reactive, "naked" nucleophile, drastically lowering the activation energy required for the SN​2 backside attack.

  • Suppression of Side Reactions: The enhanced nucleophilicity provided by Cs2​CO3​ allows the reaction to proceed at moderate temperatures (60–70 °C). Stronger bases (like alkoxides) or higher temperatures would promote competing [3] of the mesylate leaving group, converting the starting material into an unreactive exocyclic alkene.

  • Protecting Group Integrity: The mildly basic, non-nucleophilic nature of the carbonate anion ensures that the acid-sensitive Boc group remains completely intact throughout the reaction and subsequent workup.

Mechanism Phenol Phenol (Weak Nucleophile) Base Cs2CO3 in DMF (Deprotonation) Phenol->Base Phenoxide Cesium Phenoxide (Highly Reactive 'Naked' Anion) Base->Phenoxide - HCO3- SN2 SN2 Transition State (Backside Attack) Phenoxide->SN2 Mesylate [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate Mesylate->SN2 Product Aryl Ether Product + CsOMs SN2->Product - Mesylate Leaving Group

Mechanistic pathway of the Williamson ether synthesis utilizing the Cesium effect.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the stark contrast in reaction efficiency when varying the base, solvent, and temperature. The data confirms that Cs2​CO3​ in DMF at 70 °C provides the optimal balance of high conversion and minimal E2 elimination.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)E2 Byproduct (%)
K2​CO3​ MeCN80246558< 5
K2​CO3​ DMF801878725
NaH THF6512856020
Cs2​CO3​ DMF 70 12 > 99 92 < 2
Cs2​CO3​ DMF1006> 997518

Experimental Protocol

This protocol is designed as a self-validating system; specific washing steps are integrated to systematically remove unreacted starting materials, ensuring high crude purity prior to chromatography.

Materials & Reagents

*[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.0 equiv.)

  • Phenol derivative (1.1 equiv.)

  • Cesium Carbonate ( Cs2​CO3​ ), anhydrous powder (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to mesylate)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction/chromatography

  • 1 M Aqueous Sodium Hydroxide ( NaOH )

Step-by-Step Methodology

Step 1: Nucleophile Activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (1.1 equiv.) in anhydrous DMF (0.2 M).

  • Add anhydrous Cs2​CO3​ (1.5 equiv.) in one portion.

  • Self-Validation Point: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon). A slight color change (often turning pale yellow) indicates the successful formation of the active cesium phenoxide.

Step 2: Electrophilic Coupling 4. Add [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.0 equiv.) to the stirring phenoxide solution. 5. Attach a reflux condenser and transfer the flask to a pre-heated oil bath or heating block set to 70 °C. 6. Stir vigorously for 12 hours. Monitor the reaction progress via LC-MS or TLC (typically 3:1 Hexane:EtOAc). The disappearance of the mesylate mass/spot confirms completion.

Step 3: Quenching and Selective Workup 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by pouring it into ice-cold distilled water (using a volume approximately 5 times that of the DMF used). 9. Extract the aqueous mixture with EtOAc ( 3×20 mL). 10. Crucial Washing Sequence: Wash the combined organic layers sequentially with:

  • Distilled water ( 2×20 mL) to partition and remove residual DMF.
  • 1 M aqueous NaOH ( 2×15 mL). Causality: This specifically deprotonates and extracts any unreacted excess phenol into the aqueous layer, preventing co-elution during chromatography.
  • Brine (20 mL) to remove bulk water.

Step 4: Isolation 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. 12. Purify via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure[trans-4-(Boc-amino)cyclohexyl]methyl aryl ether.

Workflow Step1 1. Preparation Dissolve Phenol & Cs2CO3 in DMF Step2 2. Activation Stir 30 min at RT to form phenoxide Step1->Step2 Step3 3. Coupling Add Mesylate, Heat to 70 °C for 12 h Step2->Step3 Step4 4. Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the O-alkylation of phenols with mesylates.

References

  • Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link]

  • Title: Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Source: ResearchGate. URL: [Link]

Sources

Method

Application Note: Synthesis of Piperidine Derivatives via N-Alkylation using[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Strategic Rationale in Medicinal Chemistry The trans-1,4-cyclohexane motif is a highly privileged scaffold in modern drug discovery. It is frequently employed as a metabolically stable bioisostere for para-substituted be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The trans-1,4-cyclohexane motif is a highly privileged scaffold in modern drug discovery. It is frequently employed as a metabolically stable bioisostere for para-substituted benzene rings, offering improved aqueous solubility, reduced CYP450 liability, and a rigidified 3D vector projection that enhances target binding affinity[1]. Furthermore, incorporating a conformationally restricted trans-1,4-cyclohexane adjacent to pharmacophores like ureas or amines has been shown to yield potent, orally bioavailable inhibitors with superior in vivo metabolic stability[2].

To access these valuable architectures, [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 683269-95-6) serves as an ideal bifunctional building block. The methanesulfonate (mesylate) acts as a highly tuned leaving group for nucleophilic substitution (SN2) by secondary amines such as piperidines[3]. Concurrently, the tert-butyloxycarbonyl (Boc) protected primary amine remains inert during the alkylation, allowing for orthogonal downstream functionalization.

Mechanistic Overview & Causality

The core transformation relies on an SN2 displacement of the mesylate by the basic nitrogen of a piperidine derivative. Designing a self-validating and high-yielding protocol requires understanding the causality behind each reagent choice:

  • Leaving Group Dynamics: Because the electrophilic center is a primary carbon, the SN2 pathway is inherently favored. However, the adjacent tertiary carbon on the cyclohexane ring can undergo E2 elimination to form an exocyclic alkene if overly strong or soluble bases are employed. Mesylates strike the perfect balance of shelf-stability and reactivity to minimize this[3].

  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) are selected because they leave the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.

  • Base Selection: An insoluble inorganic base like anhydrous K2CO3 is preferred over soluble organic bases (e.g., DIPEA). K2CO3 acts as a heterogeneous acid scavenger to neutralize the generated methanesulfonic acid without increasing the bulk basicity of the solution, thereby suppressing E2 elimination.

  • Catalytic Acceleration: The addition of catalytic Potassium Iodide (KI) initiates a Finkelstein reaction, converting the mesylate to an iodide in situ. Iodide is a superior leaving group, which significantly accelerates the reaction kinetics, especially for sterically hindered piperidines.

Reaction Pathway Visualization

Workflow Mesylate [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (Electrophile) Alkylation SN2 N-Alkylation MeCN, K2CO3, KI, 80°C Mesylate->Alkylation Piperidine Piperidine Derivative (Nucleophile) Piperidine->Alkylation Intermediate Boc-Protected Piperidinyl-Cyclohexane Alkylation->Intermediate - MeSO3H Deprotection Boc Cleavage TFA/DCM, 0°C to RT Intermediate->Deprotection Product Primary Amine Product (Free Base or Salt) Deprotection->Product - CO2, - Isobutylene

Fig 1: Two-step synthetic workflow for N-alkylation and subsequent Boc deprotection.

Quantitative Data & Reaction Optimization

To establish a self-validating system, we optimized the reaction parameters. The data below demonstrates the causality between the chosen conditions and the suppression of the E2 elimination byproduct.

EntrySolventBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)Analytical Observation (LC-MS / NMR)
1DMFDIPEA (3.0)None801665Significant exocyclic alkene formation (E2).
2MeCNK2CO3 (3.0)None801678Clean reaction, but moderate conversion rate.
3 MeCN K2CO3 (3.0) KI (0.1 eq) 80 12 92 Optimal SN2 kinetics via Finkelstein catalysis.
4THFNaH (1.5)None652445Incomplete reaction; decomposition of mesylate.

Experimental Protocol

This methodology provides a robust, step-by-step workflow for the synthesis of the target piperidine derivatives.

Step 1: SN2 N-Alkylation
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N2 or Argon).

  • Reagent Charging: Charge the flask with [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.0 equiv, typically 10 mmol) and the desired substituted piperidine (1.1 equiv, 11 mmol).

  • Solvent & Base Addition: Add anhydrous Acetonitrile (50 mL) to achieve a 0.2 M concentration. Add finely powdered, anhydrous K2CO3 (3.0 equiv, 30 mmol) and Potassium Iodide (KI) (0.1 equiv, 1 mmol).

  • Reaction Execution: Heat the vigorously stirred suspension to 80 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is self-validating when the mesylate starting material completely disappears and a single, more polar spot (the tertiary amine) emerges.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with EtOAc (2 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the crude residue between EtOAc (50 mL) and H2O (50 mL). Extract the aqueous layer with EtOAc (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM) to yield the pure Boc-protected intermediate.

Step 2: Boc Deprotection
  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) (10.0 equiv).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via 1H-NMR or LC-MS. Validation is achieved by the complete disappearance of the intense 9H singlet at ~1.40 ppm (corresponding to the tert-butyl group).

  • Workup (Free Base Isolation): Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the resulting TFA salt in DCM (30 mL) and wash with 1M aqueous NaOH (30 mL) until the aqueous phase is pH > 10. Extract, dry the organic layer over Na2SO4, and concentrate to yield the free primary amine, ready for subsequent urea formation or amide coupling.

Troubleshooting & Best Practices

  • Sluggish Alkylation: If the piperidine derivative is highly sterically hindered (e.g., 2,6-disubstituted piperidines), increase the KI loading to 0.5 equivalents and switch the solvent to Propionitrile to safely increase the reflux temperature to 95 °C.

  • Emulsion Formation During Workup: The amphiphilic nature of the Boc-protected tertiary amine can cause emulsions during the aqueous extraction. To resolve this, add a small amount of brine or filter the biphasic mixture through a phase-separator cartridge.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. URL: [Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2. Journal of Medicinal Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Welcome to the technical support center for optimizing coupling reactions involving [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in utilizing this versatile building block.

Introduction: Understanding the Substrate and Reaction

[Trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate is a key intermediate in organic synthesis, frequently employed for introducing the trans-4-(Boc-amino)cyclohexyl]methyl moiety into a target molecule. This is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the excellent methanesulfonate (mesylate) leaving group.[1][2][3] The stereochemistry of the cyclohexane ring and the nature of the primary mesylate are critical factors influencing the reaction's outcome.

The Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions, making it compatible with a wide range of coupling partners.[4][5][6][7] However, careful selection of the base and solvent is paramount to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions, and how can I avoid them?

The most prevalent side reaction is elimination (E2), which competes with the desired SN2 pathway.[8] This is particularly a risk with sterically hindered or strongly basic nucleophiles. To favor substitution over elimination:

  • Use a non-nucleophilic, sterically hindered base: If a base is required to deprotonate your nucleophile, choose one that is too bulky to act as a nucleophile itself, such as diisopropylethylamine (DIPEA).

  • Control the temperature: Lower temperatures generally favor SN2 over E2 reactions.

  • Choose the right solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions.[9]

Another potential issue is the N-alkylation of the Boc-protected amine. While the Boc group significantly reduces the nucleophilicity of the amine, harsh conditions could lead to this side product. Using milder bases and controlled temperatures will mitigate this risk.

Q2: How does the stereochemistry of the cyclohexane ring affect the reaction?

The trans configuration of the starting material is crucial. The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, the bulky Boc-aminomethyl and the leaving group are in a diequatorial position, which is sterically favorable. During the SN2 reaction, the nucleophile attacks the carbon bearing the mesylate from the backside.[10] The chair conformation allows for this approach with minimal steric hindrance from the ring itself.[11][12]

Q3: Is the Boc protecting group stable under my reaction conditions?

The Boc group is known for its stability in basic, nucleophilic, and reductive environments.[4][5] It is, however, labile to acidic conditions.[5][7][13] Therefore, it is essential to maintain basic or neutral conditions throughout the coupling reaction and workup to preserve the Boc group. If your nucleophile is an amine salt, it must be neutralized with a base before the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Nucleophile: The incoming group may not be nucleophilic enough. 2. Steric Hindrance: The nucleophile or substrate is too bulky.[11][14][15] 3. Insufficient Temperature: The reaction may be too slow at room temperature. 4. Leaving Group Issues: While mesylate is a good leaving group, its displacement can be sluggish under certain conditions.1. If possible, use a more potent nucleophile. For amine nucleophiles, ensure they are in their free base form. 2. While the substrate's steric profile is fixed, consider if a smaller, related nucleophile could be used. 3. Gently heat the reaction (e.g., to 50-80 °C) and monitor by TLC or LC-MS.[16] 4. Ensure your solvent is polar aprotic (e.g., DMF, DMSO) to facilitate the SN2 reaction.
Formation of an Elimination (E2) Byproduct 1. Strongly Basic Nucleophile: Highly basic nucleophiles can act as bases, abstracting a proton and leading to elimination.[9] 2. High Reaction Temperature: Higher temperatures favor elimination over substitution.1. If your nucleophile is also a strong base, consider using a less basic alternative if possible. If not, use a less coordinating cation (e.g., use a potassium salt instead of a sodium salt). 2. Run the reaction at a lower temperature for a longer duration.
Multiple Products Observed 1. N-Alkylation: The Boc-protected amine may have reacted. 2. Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions. 3. Isomerization: Although unlikely with this substrate, cis-trans isomerization can occur under certain conditions.[17][18]1. Use a milder, non-nucleophilic base (e.g., DIPEA, K₂CO₃) and avoid excessive heat. 2. Opt for a less reactive polar aprotic solvent like acetonitrile. 3. Ensure your starting material is the pure trans isomer. Maintain neutral or basic conditions.

Experimental Workflow & Optimization

General Reaction Scheme

The following diagram illustrates the SN2 coupling reaction.

SN2_Reaction cluster_reactants Reactants cluster_products Products Reactant [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate Product Coupled Product Reactant->Product Sₙ2 Attack LeavingGroup Mesylate Anion (MsO⁻) Reactant->LeavingGroup Leaving Group Departure Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: SN2 coupling of the mesylate with a nucleophile.

Step-by-Step Protocol for Optimizing Base and Solvent

This protocol outlines a systematic approach to identifying the optimal conditions for your specific nucleophile.

  • Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel to test different bases and solvents.

  • Solvent Selection:

    • Test at least three polar aprotic solvents: N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) .

  • Base Selection:

    • For nucleophiles that require deprotonation (e.g., phenols, thiols, some amines), screen a range of bases.

      • Inorganic bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)

      • Organic, non-nucleophilic bases: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)

  • Reaction Monitoring:

    • Start all reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 6, and 24 hours).

    • If a reaction is sluggish, gently heat it to 50-60 °C and continue monitoring.

  • Analysis and Scale-Up:

    • Analyze the results from your screening to identify the conditions that provide the best conversion to the desired product with the fewest impurities.

    • Scale up the reaction using the optimized conditions.

Data Summary: Recommended Starting Conditions

The table below provides a starting point for your optimization experiments.

Nucleophile Type Recommended Base Recommended Solvent Starting Temperature Notes
Amines (Primary/Secondary) DIPEA or K₂CO₃DMF or MeCNRoom TemperatureEnsure the amine is the free base. If starting from a salt, use 1.1 eq. of base.
Phenols K₂CO₃ or Cs₂CO₃DMF50 °CCesium carbonate can enhance reactivity with less nucleophilic phenols.
Thiols DIPEA or K₂CO₃DMF or THFRoom TemperatureThiols are generally excellent nucleophiles.
Carboxylates Cs₂CO₃DMF60-80 °CHigher temperatures are often required for this less nucleophilic coupling.
Logical Flow for Troubleshooting

This flowchart provides a visual guide to troubleshooting common issues.

Troubleshooting_Flowchart Start Reaction Start Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No Success Successful Coupling Check_Completion->Success Yes Increase_Temp Increase Temperature / Time Low_Yield->Increase_Temp Change_Solvent Switch to DMF or DMSO Low_Yield->Change_Solvent Check_Nucleophile Verify Nucleophile Activity Low_Yield->Check_Nucleophile Side_Products Significant Side Products? Elimination Elimination Product? Side_Products->Elimination Yes Side_Products->Success No Lower_Temp Lower Temperature Elimination->Lower_Temp Yes Use_Milder_Base Use Milder/Hindered Base Elimination->Use_Milder_Base Yes Workup Proceed to Workup & Purification Success->Workup Workup->Side_Products Increase_Temp->Check_Completion Change_Solvent->Check_Completion Check_Nucleophile->Check_Completion Lower_Temp->Start Use_Milder_Base->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • ResearchGate. (n.d.). Steric and electronic effects in SN2 reactions.
  • YouTube. (2019).
  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • A real space picture of the role of steric effects in SN2 reactions. (2022).
  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Procedure 4.
  • Sigma-Aldrich. (n.d.). trans-[4-(tert-butoxycarbonylamino)
  • ACS Publications. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry.
  • ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
  • ACS Publications. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • PMC. (2024).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Nucleophilic Substitution (SN2)
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III CONTENTS 1. SNi Rea.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.). Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles.
  • Cyclic Stereochemistry. (n.d.).
  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Auburn University. (n.d.). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides.
  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (2021).
  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • Chemistry World. (2024).
  • Arkivoc. (n.d.). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs.
  • MDPI. (2019).
  • Digital CSIC. (2018). Organic & Biomolecular Chemistry Accepted Manuscript.

Sources

Optimization

purification methods for [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional pharmaceutical intermediates. The synthesis of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate involves the mesylation of an N-Boc protected amino alcohol. While the transformation is fundamentally straightforward, the purification landscape is riddled with chemoselectivity traps—most notably, the acid lability of the Boc group and the high electrophilicity of the resulting mesylate.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each protocol step to ensure a self-validating, high-yield purification workflow.

Core Purification Workflow

Workflow A Reaction Mixture (Product, SM, MsCl, TEA·HCl, DCM) B Quench & Aqueous Workup (Ice-cold Water / Sat. NH4Cl) A->B C Phase Separation B->C D Aqueous Layer (TEA·HCl, Methanesulfonic Acid) C->D Discard E Organic Layer (DCM) (Crude Mesylate, Traces of SM) C->E Retain F Mild Basic Wash (Sat. NaHCO3) & Brine E->F G Drying & Concentration (Na2SO4, <30°C) F->G H Purification (Silica Column / Trituration) G->H I Pure[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate H->I

Workflow for the isolation and purification of N-Boc protected cyclohexyl mesylates.

Troubleshooting & FAQs

Q1: Why am I losing the Boc protecting group during the purification of the mesylate? Causality & Solution: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions[1]. During the mesylation reaction, excess methanesulfonyl chloride (MsCl) hydrolyzes to form methanesulfonic acid and HCl[2]. If your standard aqueous workup utilizes strong acids (such as 1M HCl) to wash out the amine base (e.g., triethylamine), the localized low pH will rapidly cleave the Boc group. This yields a water-soluble free amine that is inadvertently discarded in the aqueous phase. Actionable Fix: Replace strong acid washes with saturated aqueous ammonium chloride (NH4Cl) or cold 5% citric acid. Ensure the internal temperature remains below 10°C during the quench to kinetically suppress deprotection.

Q2: My isolated product contains a chlorinated impurity instead of the pure mesylate. How did this form? Causality & Solution: Mesylates are excellent leaving groups[3]. The reaction of MsCl with triethylamine (TEA) generates triethylamine hydrochloride (TEA·HCl) as a stoichiometric byproduct[2]. If the reaction mixture is allowed to warm to room temperature for extended periods, the chloride ion from the salt acts as a nucleophile. It displaces the newly formed mesylate via an SN2 mechanism, forming [trans-4-(Boc-amino)cyclohexyl]methyl chloride[3]. Actionable Fix: Strictly maintain the reaction temperature at 0°C to 5°C[4]. Quench the reaction immediately after starting material consumption is verified by TLC. Alternatively, substitute TEA with Diisopropylethylamine (DIPEA); the steric bulk of DIPEA reduces the solubility and nucleophilicity of the resulting hydrochloride salt in dichloromethane (DCM).

Q3: The mesylation reaction stalls with unreacted starting material remaining. Adding more MsCl doesn't help. Why? Causality & Solution: The formation of the highly reactive sulfene intermediate (generated from MsCl and base) is extremely sensitive to moisture[3]. If the DCM or the starting alcohol is not strictly anhydrous, MsCl will preferentially react with water to form methanesulfonic acid[2]. This side reaction not only consumes the mesylating agent but also protonates the amine base, halting the catalytic cycle entirely. Actionable Fix: Dry the starting trans-4-(Boc-amino)cyclohexylmethanol by azeotropic distillation with toluene prior to the reaction. Use strictly anhydrous DCM and ensure the reaction is conducted under a positive pressure of nitrogen or argon.

Quantitative Data: Workup Optimization

To illustrate the chemoselectivity challenges, the following table summarizes the impact of different bases and quench reagents on the final yield and purity of the target mesylate.

Base Used (1.5 eq)Quench / Wash ReagentWorkup TempBoc Retention (%)Mesylate Yield (%)Chloride Byproduct (%)
Triethylamine (TEA)1M HCl25°C< 40%35%15%
Triethylamine (TEA)Sat. NH₄Cl0°C - 5°C> 95%88%< 2%
Diisopropylethylamine 5% Citric Acid 0°C - 5°C > 98% 92% Not detected
Pyridine (2.0 eq)Sat. CuSO₄25°C> 95%85%< 1%
Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. In-process checks (TLC, temperature thresholds) are embedded to ensure mechanistic fidelity.

Step 1: Reaction Setup

  • Dissolve trans-4-(Boc-amino)cyclohexylmethanol (1.0 eq) in anhydrous DCM (10 volumes) in a flame-dried flask under a nitrogen atmosphere[2].

  • Add DIPEA (1.5 eq) and cool the mixture to 0°C using an ice-water bath[4]. Self-Validation: Ensure internal temperature reads ≤ 2°C before proceeding.

Step 2: Mesylation 3. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15–20 minutes, maintaining the internal temperature below 5°C[2]. Causality: Dropwise addition prevents exothermic thermal spikes that drive unwanted SN2 chloride substitution[3]. 4. Stir the reaction at 0°C for 1 to 2 hours. Monitor via TLC (Hexane/EtOAc 7:3; stain with Ninhydrin to check for free amines).

Step 3: Quench and Aqueous Workup 5. Once the starting material is consumed, quench the reaction at 0°C by adding ice-cold 5% aqueous citric acid (5 volumes). Stir vigorously for 5 minutes. 6. Transfer to a separatory funnel and separate the phases. Extract the aqueous layer with DCM (2 x 5 volumes). 7. Wash the combined organic layers sequentially with:

  • Cold saturated aqueous NaHCO₃ (5 volumes) to neutralize residual acids[4].

  • Brine (5 volumes) to remove residual water and break any emulsions.

Step 4: Isolation and Purification 8. Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical Control Point: Keep the water bath temperature strictly below 30°C to prevent thermal degradation or polymerization of the mesylate[5]. 10. Final Purification: If trace impurities remain, purify via flash column chromatography on silica gel (eluting with 10-30% EtOAc in Hexanes). Pro-Tip: Pre-treat the silica gel slurry with 1% TEA. This buffers the slightly acidic silica, preventing on-column Boc cleavage during purification.

References
  • Organic Syntheses. "Alcohol to Mesylate using MsCl, base - Organic Synthesis". Organic-Synthesis.com. Available at: [Link]

  • Common Organic Chemistry. "Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl)". CommonOrganicChemistry.com. Available at:[Link]

  • Organic Syntheses. "Boc-Amino Acids Prepared by Acylation with Di-tert-Butyl Dicarbonate". OrgSyn.org. Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". NIH.gov. Available at: [Link]

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems". ChemistrySteps.com. Available at: [Link]

Sources

Troubleshooting

avoiding premature Boc deprotection during mesylate displacement reactions

Introduction for the Modern Chemist In the landscape of multi-step organic synthesis, particularly within drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its reputat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Chemist

In the landscape of multi-step organic synthesis, particularly within drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its reputation is built on its robustness to a wide array of non-acidic reagents, making it a reliable workhorse.[1][2] However, the synergy between a Boc-protected amine and a subsequent mesylate displacement can be deceptive. Researchers frequently encounter the frustrating and yield-crushing side reaction of premature Boc deprotection.

This guide moves beyond simple protocol recitation. It is designed to provide a deep, mechanistic understanding of why this problem occurs and to equip you, the practicing scientist, with a logical framework for troubleshooting and prevention. We will dissect the underlying chemical principles and provide field-tested strategies to ensure your synthesis proceeds as planned.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a new, more polar spot on my TLC and a lower-than-expected yield. Why is my Boc group being cleaved during a mesylate displacement reaction?

A1: The fundamental reason for this unwanted side reaction is the inherent acid lability of the Boc group.[3][4] While mesylate displacement is not overtly an acidic reaction, acidic species can be generated in situ, leading to the catalytic cleavage of the Boc protecting group. The most common culprits are:

  • Residual Acid from Mesylation: The preceding step, the formation of the mesylate from an alcohol using methanesulfonyl chloride (MsCl), generates one equivalent of hydrochloric acid (HCl).[5][6] If the base used to quench this HCl (e.g., triethylamine, pyridine) is not sufficiently pure, is not used in adequate excess, or is removed during workup, residual acid can carry over into the displacement step.

  • Formation of Methanesulfonic Acid: The mesylate leaving group itself, methanesulfonate, is the conjugate base of a strong acid (methanesulfonic acid, pKa ~ -1.9). Under certain conditions, particularly with protic nucleophiles or trace water at elevated temperatures, hydrolysis or other side reactions can generate catalytic amounts of this strong acid.

  • Lewis Acid Contamination: While less common, contamination from glassware or reagents with Lewis acids can also catalyze Boc deprotection.[7]

Q2: Can you illustrate the chemical mechanism of this unwanted Boc deprotection?

A2: Certainly. The cleavage is a classic acid-catalyzed hydrolysis mechanism. It proceeds in three main stages, initiated by a proton (H⁺) from an acidic contaminant.

  • Protonation of the Carbonyl: The carbonyl oxygen of the Boc group is protonated, making the carbonyl carbon significantly more electrophilic.[8][9]

  • Formation of the tert-Butyl Cation: The C-O bond cleaves, releasing a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][8] This step is the key to the Boc group's acid sensitivity; the stability of the resulting carbocation drives the reaction forward.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9] This final, irreversible step pulls the entire equilibrium towards deprotection.

Below is a diagram illustrating this catalytic cycle.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocNHR Boc-NHR (Protected Amine) ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Fragmentation tBu_Cation tert-Butyl Cation ProtonatedBoc->tBu_Cation FreeAmine R-NH2 (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 H_plus_out H⁺ (Catalyst Regenerated) FreeAmine->H_plus_out - H⁺ H_plus_in H⁺ (Acidic Contaminant)

Caption: Acid-catalyzed cleavage of a Boc protecting group.

Q3: How do I definitively confirm that premature Boc deprotection is happening?

A3: A multi-pronged analytical approach is best for diagnosis:

  • Thin-Layer Chromatography (TLC): This is your first line of defense. The deprotected amine is significantly more polar than its Boc-protected precursor and will have a much lower Rf value. Staining with a ninhydrin solution is highly effective, as it will develop a colored spot (typically purple or yellow) specifically for the newly formed primary or secondary amine, while the Boc-protected starting material will remain uncolored.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can directly monitor the disappearance of the mass corresponding to your starting material (M+H)⁺ and the appearance of the mass for the deprotected amine ([M-100]+H)⁺.

  • ¹H NMR Spectroscopy: If you isolate the byproduct, the disappearance of the large singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group is a clear indicator of deprotection.

Q4: My reaction is sensitive. Which bases should I use during the mesylate displacement to minimize Boc deprotection?

A4: The choice of base is critical. The ideal base should be strong enough to scavenge any protons generated but not so nucleophilic that it competes with your primary nucleophile or attacks the mesylate. It should also be non-acidic in its salt form.

Key Principle: Avoid amine bases like triethylamine (TEA) or pyridine if possible during the displacement step itself. While they are essential for the preceding mesylation to quench the generated HCl, their corresponding hydrochloride salts (Et₃N·HCl, Py·HCl) can act as a source of acidity, especially at elevated temperatures.

Recommended Bases for Displacement:

BasepKa of Conjugate AcidClassAdvantages & RationaleDisadvantages
Potassium Carbonate (K₂CO₃) ~10.3InorganicMild, inexpensive, and heterogeneous. It effectively scavenges protons without introducing strongly acidic conjugate species. Widely compatible.Can be slow; requires vigorous stirring due to its low solubility in many organic solvents.
Cesium Carbonate (Cs₂CO₃) ~10.3InorganicMore soluble in organic solvents than K₂CO₃, leading to faster and more efficient reactions. Often the base of choice for difficult displacements.Significantly more expensive.
DIPEA (Hünig's Base) ~11Hindered AmineSterically hindered, making it a poor nucleophile. Good for scavenging protons without competing in the Sₙ2 reaction.Its conjugate acid still has a pKa that can be problematic for highly sensitive substrates. Must be high purity.
Proton Sponge ~12.1Hindered AmineA very strong, non-nucleophilic proton scavenger. Excellent for ensuring an anhydrous and non-acidic environment.Very expensive; can be difficult to remove during workup.

In-Depth Guide & Protocols

Troubleshooting Workflow

If you suspect premature Boc deprotection, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Premature Boc Deprotection start Observation: Low yield / Polar byproduct on TLC confirm Confirm Deprotection (LC-MS, Ninhydrin stain) start->confirm check_mesylation Review Mesylation Step: Was base (e.g., TEA) used in excess? Was workup thorough to remove salts? confirm->check_mesylation Yes check_displacement Review Displacement Step: What base was used? What solvent and temperature? confirm->check_displacement Yes solution_mesylation Solution: - Use >1.5 eq. of TEA/DIPEA. - Perform aqueous wash (mild bicarb) post-mesylation. check_mesylation->solution_mesylation solution_base Solution: Change Base Switch from amine bases (TEA, Pyridine) to K₂CO₃ or Cs₂CO₃. check_displacement->solution_base solution_conditions Solution: Modify Conditions - Use aprotic polar solvent (DMF, Acetonitrile). - Run at lowest effective temperature (RT if possible). check_displacement->solution_conditions re_evaluate Re-run optimized reaction solution_mesylation->re_evaluate solution_base->re_evaluate solution_conditions->re_evaluate

Caption: A decision tree for troubleshooting unwanted Boc cleavage.

Protocol: Robust Mesylate Displacement with Boc Protection

This protocol is designed to minimize the risk of premature deprotection. It assumes the prior synthesis of the alkyl mesylate from the corresponding alcohol.

I. Pre-Reaction - Ensuring Purity of the Mesylate:

  • Thorough Workup of Mesylate: After the mesylation reaction (using MsCl and a base like TEA), it is crucial to perform a mild aqueous workup. Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any residual acid), and finally brine. Dry the organic layer thoroughly over Na₂SO₄ or MgSO₄.

  • Purity Confirmation: Confirm the purity of the isolated mesylate by NMR. The absence of TEA·HCl salt signals is critical. If necessary, purify the mesylate by column chromatography.

II. Mesylate Displacement Reaction:

  • Reagents & Setup:

    • Boc-protected substrate containing a mesylate (1.0 equiv)

    • Nucleophile (1.2 - 2.0 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, stir bar, nitrogen/argon inlet.

  • Procedure: a. To the round-bottom flask, add the Boc-protected mesylate, the nucleophile, and the finely ground K₂CO₃. b. Purge the flask with nitrogen or argon for 5-10 minutes. c. Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M. d. Stir the heterogeneous mixture vigorously at room temperature. e. Monitor the reaction closely by TLC or LC-MS. Check for the consumption of the starting mesylate and the formation of the desired product. Avoid unnecessarily long reaction times. f. If no reaction occurs at room temperature after several hours, gently heat the mixture to 40-50 °C. Avoid high temperatures, which can promote decomposition and deprotection.[11]

  • Workup & Purification: a. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. b. Filter the mixture through a pad of celite to remove the inorganic base. c. Wash the organic filtrate extensively with water (3-4 times) to remove the DMF, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to obtain the final, Boc-protected compound.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem Technical Support.
  • ACS Green Chemistry Institute. (2026, March 13). Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protecting Groups Stability Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem Technical Support.
  • Mideast. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from Khan Academy organic chemistry library.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. CH-401 Course on Organic Synthesis.
  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem Technical Support.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions.
  • YouTube. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University.
  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • ECHEMI. (n.d.). Mesylate Synthesis.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substitution (Mesylate) - Common Conditions. Retrieved from [Link]

  • YouTube. (2019, July 24). formation of tosylates & mesylates. Chem Help ASAP. Retrieved from [Link]

  • Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups.
  • Reddit. (2019, November 15).
  • Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate in Acetonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with [trans-4-(Boc-amino)cyclohexyl]methyl methanesulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate in acetonitrile (MeCN).

As a bifunctional intermediate, this molecule presents a unique solvation challenge: it juxtaposes a highly lipophilic tert-butyloxycarbonyl (Boc)-protected amine and a non-polar cyclohexane ring against a polar, reactive methyl methanesulfonate (mesylate) leaving group. The following diagnostic guide, physicochemical data, and validated protocols will help you achieve a homogeneous reaction mixture without compromising downstream nucleophilic substitution ( SN​2 ) kinetics.

Part 1: Troubleshooting FAQs

Q: Why does[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate precipitate or fail to dissolve in pure acetonitrile at room temperature? A: This is a classic thermodynamic mismatch. Acetonitrile is a highly polar, aprotic solvent (Dielectric constant ϵ≈37.5 ) that forms a strong dipole-dipole network[1]. While MeCN perfectly solvates the polar mesylate headgroup, the bulk of your molecule—the cyclohexane ring and the bulky Boc group—is profoundly lipophilic. This hydrophobic bulk disrupts the MeCN dipole network without offering compensating polar interactions, resulting in a positive free energy of solvation ( ΔGsolv​>0 ) for the lipophilic tail[2]. Consequently, the compound aggregates and crashes out of solution.

Q: Can I use heat to force dissolution? Will the Boc group or the mesylate degrade? A: Yes, gentle heating (40–50 °C) increases kinetic energy, shifting the dissolution equilibrium to fully solubilize the compound. From a stability standpoint, the N-Boc group is remarkably robust under neutral and basic conditions; thermal deprotection typically requires temperatures exceeding 150 °C[3]. However, the mesylate is a highly reactive leaving group. Prolonged heating in the absence of your target nucleophile—especially if trace water is present—can lead to unwanted hydrolysis or elimination (forming an exocyclic alkene). Therefore, heat should be applied only immediately prior to reagent addition.

Q: What co-solvents can I use to improve solubility without ruining my downstream SN​2 reaction? A: To solvate the lipophilic Boc-cyclohexyl domain, you must lower the bulk dielectric constant of the medium. Adding 10–30% (v/v) of a less polar aprotic co-solvent like Tetrahydrofuran (THF, ϵ=7.58 ) or Dichloromethane (DCM, ϵ=8.93 ) works exceptionally well[1]. THF is particularly advantageous: its ether oxygen can coordinate with the polar mesylate, while its hydrocarbon ring solvates the cyclohexyl/Boc region.

Q: How critical is the removal of trace water for this specific dissolution? A: Extremely critical. Water ( ϵ=80 ) acts as a powerful anti-solvent for the lipophilic Boc group, drastically reducing solubility even at low parts-per-million (ppm) levels[4]. Furthermore, at elevated temperatures, water acts as a nucleophile, hydrolyzing the mesylate into a hydroxymethyl group and destroying your starting material. Always use anhydrous MeCN and maintain an inert atmosphere.

Part 2: Physicochemical Data & Stability Profiles

To make informed experimental choices, consult the following thermodynamic and stability parameters.

Table 1: Solvent Properties Relevant to Solvation and SN​2 Reactions
SolventDielectric Constant ( ϵ )Dipole Moment (D)Boiling Point (°C)Solvation Role in this System
Acetonitrile (MeCN) 37.53.4582Primary SN​2 medium; solvates mesylate[1].
N,N-Dimethylformamide (DMF) 36.73.86152Alternative polar aprotic; methyls aid lipophilic solvation[1].
Dichloromethane (DCM) 8.931.5540Low-polarity co-solvent; excellent for Boc group[1].
Tetrahydrofuran (THF) 7.581.7566Optimal co-solvent; bridges polar/non-polar domains[1].
Table 2: Functional Group Stability Profile
Molecular MoietyThermal Limit (Neutral)Chemical SensitivityPrimary Degradation Pathway
Boc-Amine > 150 °C[3]Highly sensitive to strong acids.Acidolysis to tert-butyl cation and CO2​ .
Mesylate ~60–80 °C (in solution)Sensitive to nucleophiles/water.Hydrolysis or E2 elimination.
Cyclohexane Ring > 200 °CInert under standard conditions.None.

Part 3: Experimental Protocol

Protocol: Step-Wise Dissolution and Temperature-Controlled Reaction Setup This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual and analytical criteria are met.

  • Atmospheric Control & Preparation: Flame-dry a Schlenk flask and purge with Argon. Add [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (1.0 eq).

  • Moisture Validation: Verify that your MeCN has < 100 ppm water using Karl Fischer titration.

  • Primary Solvation: Add anhydrous MeCN (70% of the total desired reaction volume). Stir at 400 rpm at room temperature for 5 minutes. Validation check: If the mixture is a clear solution, skip to Step 5. If a cloudy suspension persists, proceed to Step 4.

  • Co-Solvent Addition (The "Tipping Point"): Dropwise, add anhydrous THF (up to 30% of total volume) while stirring. Stop adding THF the moment the mixture transitions from cloudy to a clear, homogeneous solution. The THF disrupts the MeCN dipole network just enough to solvate the Boc group.

  • Thermal Activation: Gradually heat the solution to 45–50 °C using an oil bath. Do not exceed 60 °C to prevent premature mesylate degradation.

  • Nucleophile Addition: Once the target temperature is reached and the solution is perfectly clear, immediately add your nucleophile (e.g., sodium azide, amine) and base. The SN​2 reaction will now proceed in a homogeneous phase, ensuring reproducible kinetics.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Insoluble in MeCN at RT CheckWater Check for Trace Water (Karl Fischer Titration) Start->CheckWater DryMeCN Switch to Anhydrous MeCN & Argon Atmosphere CheckWater->DryMeCN > 100 ppm H2O Heat Apply Gentle Heating (40-50 °C) CheckWater->Heat < 100 ppm H2O DryMeCN->Heat CheckDissolve Is the solution homogeneous? Heat->CheckDissolve Proceed Proceed with Nucleophile Addition CheckDissolve->Proceed Yes (Clear) CoSolvent Add THF or DCM Co-Solvent (10-30% v/v) CheckDissolve->CoSolvent No (Cloudy) CoSolvent->Proceed Solution Clears

Workflow for resolving [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate solubility in MeCN.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of [trans-4-(Boc-amino)cyclohexyl]methyl me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS: 683269-95-6)[1].

While the mesylation of primary alcohols is a fundamental transformation, transitioning from bench-scale to multi-kilogram manufacturing introduces critical challenges regarding thermal management, rheology (slurry formation), and impurity control. This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield, safe, and reproducible scale-up.

Part 1: Process Overview & Validated Scale-Up Protocol

To mitigate the environmental and phase-separation issues associated with classical Dichloromethane (DCM) protocols[2], this optimized workflow utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent.

Workflow Step1 1. Substrate + 2-MeTHF [trans-4-(Boc-amino)..] Step2 2. Base Addition (TEA, 1.5 eq) Step1->Step2 Step3 3. MsCl Dosing (0-5 °C) Step2->Step3 Cool to 0 °C Step4 4. Aqueous Workup (Remove TEA·HCl) Step3->Step4 1-2h Maturation Step5 5. Isolation (Target Mesylate) Step4->Step5 Phase Separation

Figure 1: Optimized scale-up workflow for the mesylation of trans-4-(Boc-amino)cyclohexylmethanol.

Self-Validating Experimental Protocol

This methodology embeds causality and in-process controls (IPC) to ensure the protocol validates itself during execution.

  • Reactor Preparation : Charge a jacketed reactor with trans-4-(Boc-amino)cyclohexylmethanol (1.0 equiv) and anhydrous 2-MeTHF (10 volumes).

    • Causality: Utilizing 10 volumes provides sufficient thermal mass and ensures the ensuing triethylamine hydrochloride (TEA·HCl) precipitate does not stall the mechanical agitator.

  • Base Addition : Add Triethylamine (TEA) (1.3–1.5 equiv). Cool the internal temperature to 0–5 °C.

  • Reagent Dosing (Critical Step) : Begin dropwise addition of Methanesulfonyl chloride (MsCl) (1.1–1.2 equiv). Regulate the dosing rate to maintain the internal temperature strictly below 10 °C.

    • Causality: The reaction is highly exothermic due to the generation of a reactive sulfene intermediate. Strict thermal control prevents thermal runaway and suppresses the formation of alkyl chloride side products, as documented in[3].

  • Maturation & In-Process Control (IPC) : Stir at 0–5 °C for 1–2 hours.

    • Validation Check: Pull a 0.5 mL aliquot, quench in 1 mL of 50:50 MeCN/water, and analyze via HPLC. Proceed to the next step only when the unreacted alcohol substrate is <1.0%.

  • Quench & Aqueous Workup : Quench the reaction by slowly adding cold water (5 volumes). Separate the phases. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (5 volumes) and brine (5 volumes).

    • Causality: The cold water quench safely hydrolyzes unreacted MsCl. The bicarbonate wash neutralizes residual methanesulfonic acid and quantitatively partitions TEA·HCl salts into the aqueous phase[4].

  • Isolation : Concentrate the organic layer under reduced pressure. Perform a solvent swap to heptane/ethyl acetate to induce crystallization of the target mesylate.

Part 2: Quantitative Process Parameters

ParameterClassical Bench ProtocolOptimized Scale-Up ProtocolScientific Rationale & Causality
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF provides superior phase separation during aqueous workup, avoids emulsion formation, and complies with green chemistry directives.
Base Pyridine or TEA (1.5 eq)Triethylamine (TEA) (1.3 - 1.5 eq)TEA efficiently generates the sulfene intermediate. Pyridine is avoided on scale due to toxicity and difficult aqueous removal.
Temperature 0 °C to Room TempStrictly 0–5 °CStrict thermal control prevents the nucleophilic displacement of the newly formed mesylate by chloride ions.
Workup Direct concentrationCold aqueous wash (Water → NaHCO₃ → Brine)Mesylates are highly stable to cold aqueous conditions; this sequence efficiently purges the TEA·HCl byproduct.

Part 3: Mechanistic Insights & Troubleshooting FAQs

Understanding the mechanism is key to diagnosing scale-up failures. The reaction proceeds via an E2 elimination of HCl from MsCl to form a highly electrophilic sulfene intermediate , which is rapidly trapped by the alcohol.

Mechanism SM Alcohol Substrate Sulfene Sulfene Intermediate [CH2=SO2] SM->Sulfene Nucleophilic Addition Reagents MsCl + TEA Reagents->Sulfene E2 Elimination (-TEA·HCl) Product Target Mesylate Sulfene->Product Rapid Trapping Impurity Alkyl Chloride Impurity Product->Impurity SN2 by Cl⁻ (If Temp > 15 °C)

Figure 2: Sulfene-mediated mesylation mechanism and temperature-dependent chloride displacement.

Frequently Asked Questions

Q1: Why am I seeing the formation of a [trans-4-(Boc-amino)cyclohexyl]methyl chloride impurity during scale-up? A: This is a classic temperature-dependent side reaction. During mesylation, the byproduct TEA·HCl provides a massive concentration of nucleophilic chloride ions in the reactor. If the internal temperature exceeds 15–20 °C, these chloride ions can undergo an SN2 displacement on your newly formed mesylate (See Figure 2). Troubleshooting Action: Ensure the reactor jacket cooling is sufficient to maintain the internal temperature strictly below 10 °C during MsCl dosing. Quench the reaction with cold water immediately upon completion to partition the chloride salts into the aqueous phase before allowing the reactor to warm up[4].

Q2: Is the trans stereocenter at risk of epimerization during mesylation? A: No. The conversion of an alcohol to a mesylate using MsCl and a tertiary amine base does not break the C–O bond of the alcohol; it forms an O–S bond, meaning stereochemistry is inherently preserved as noted by [5]. Furthermore, the stereocenter in your molecule is located on the cyclohexane ring, not at the primary carbinol carbon. Because the reaction conditions are non-epimerizing, the trans geometry remains completely intact.

Q3: Can I safely perform an aqueous workup, or will the mesylate hydrolyze? A: Aqueous workups are highly recommended and represent the industry standard for scale-up mesylations. Mesylates are surprisingly lipophilic and stable to cold aqueous conditions. A sequential wash with cold water, dilute aqueous bicarbonate, and brine efficiently removes the TEA·HCl salts without degrading the target molecule. As corroborated by field chemists on [6] and formal process scale-ups[4], standard processing times (2-4 hours) in biphasic mixtures pose zero risk of hydrolysis.

Q4: The reaction mixture becomes an unstirrable slurry halfway through the MsCl addition. How do we fix this? A: This rheological issue is caused by the rapid precipitation of the Triethylamine hydrochloride (TEA·HCl) salt. Troubleshooting Action: Increase the solvent volume (e.g., from 5 to 10 volumes of 2-MeTHF). Alternatively, switching the base to N,N-Diisopropylethylamine (DIPEA) can sometimes yield a more soluble hydrochloride salt in certain solvent systems, though increasing the solvent volume is generally the most cost-effective engineering solution for large-scale manufacturing[3].

References

  • AccelaChem, "[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate". URL:[Link]

  • Organic Synthesis, "Alcohol to Mesylate using MsCl, base". URL:[Link]

  • Master Organic Chemistry, "Tosylates And Mesylates". URL:[Link]

  • Reddit (r/Chempros), "Aqueous workup for mesylates". URL:[Link]

  • Organic Process Research & Development (ACS), "Development and Scale-up of a Route to ATR Inhibitor AZD6738". URL:[Link]

  • Organic Process Research & Development (ACS), "Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Performance Guide: [trans-4-(Boc-amino)cyclohexyl]methyl Mesylate vs. Tosylate

As drug development increasingly relies on conformationally restricted aliphatic scaffolds, the trans-1,4-disubstituted cyclohexane motif has emerged as a critical structural building block. Specifically, functionalizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted aliphatic scaffolds, the trans-1,4-disubstituted cyclohexane motif has emerged as a critical structural building block. Specifically, functionalizing the primary neopentyl-like carbon of [trans-4-(Boc-amino)cyclohexyl]methanol via nucleophilic substitution ( SN​2 ) is a routine yet challenging transformation.

Because the tert-butoxycarbonyl (Boc) protecting group is highly acid-labile, traditional halogenation using strong acids (e.g., HBr, HI) leads to unwanted deprotection and decomposition[1]. Consequently, converting the alcohol into a sulfonate ester—either a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate)—is the gold standard for activating this center[2]. This guide provides an objective, data-driven comparison of the mesylate and tosylate derivatives to optimize your synthetic workflows.

Structural Nuances & Mechanistic Causality

The[trans-4-(Boc-amino)cyclohexyl]methyl system features a primary carbon directly attached to a secondary cyclohexyl ring. This β -branching introduces significant steric hindrance, raising the activation energy ( Ea​ ) of the SN​2 transition state. To overcome this, the choice of leaving group is paramount.

While both mesylates (-OMs) and tosylates (-OTs) are exceptional leaving groups due to the resonance delocalization of the developing negative charge over three oxygen atoms[3], they exhibit distinct operational differences:

  • Leaving Group Kinetics: Tosylates generally exhibit slightly faster displacement rates in SN​2 reactions. The aromatic p-tolyl ring provides greater polarizability and resonance stabilization to the departing anion compared to the aliphatic methyl group of the mesylate[4].

  • Formation Kinetics: Mesylation is typically much faster than tosylation. When treated with triethylamine, methanesulfonyl chloride (MsCl) forms a highly electrophilic sulfene intermediate ( CH2​=SO2​ ), which reacts almost instantaneously with alcohols at 0 °C[1]. Tosylation relies on nucleophilic catalysis (usually via pyridine) and requires longer reaction times at room temperature[4].

  • Atom Economy & Process Chemistry: Mesylates offer superior atom economy (Ms = 79 Da vs. Ts = 155 Da). However, tosylates are highly prone to crystallization, often allowing for purification by simple trituration, bypassing resource-intensive silica gel chromatography.

Quantitative Data & Reactivity Profiles

The following tables summarize the physicochemical properties and experimental yields for common substitution reactions on the[trans-4-(Boc-amino)cyclohexyl]methyl scaffold.

Table 1: Physicochemical and Kinetic Comparison
ParameterMesylate (-OMs) DerivativeTosylate (-OTs) Derivative
Leaving Group Mass 79.1 g/mol (High Atom Economy)155.2 g/mol (Lower Atom Economy)
Relative SN​2 Rate 1.0 (Baseline)~1.2 - 1.5 (Enhanced Polarizability)
Formation Conditions MsCl, Et 3​ N, DCM, 0 °C (Fast)TsCl, Pyridine, DCM, RT (Moderate)
Purification Profile Often requires chromatographyHigh crystallinity; often triturated
Thermal Stability Stable up to ~120 °CHighly stable
Table 2: Representative SN​2 Displacement Yields

Conditions: 1.0 eq sulfonate, 3.0 eq nucleophile, 0.2 M in solvent.

NucleophileSolventTemp & TimeYield (Mesylate)Yield (Tosylate)
NaN 3​ (Azide) DMF80 °C, 12 h88%92%
KCN (Cyanide) DMSO90 °C, 16 h81%85%
PhSNa (Thiolate) THFRT, 6 h95%96%

Workflow & Mechanistic Visualizations

Workflow Start [trans-4-(Boc-amino)cyclohexyl]methanol Ms_Path Mesylation MsCl, TEA, DCM, 0°C Start->Ms_Path Ts_Path Tosylation TsCl, Pyridine, RT Start->Ts_Path Ms_Int Mesylate Intermediate (-OMs) Ms_Path->Ms_Int Ts_Int Tosylate Intermediate (-OTs) Ts_Path->Ts_Int Nu_Attack Nucleophilic Substitution (SN2) e.g., NaN3, DMF, 80°C Ms_Int->Nu_Attack High Atom Economy Ts_Int->Nu_Attack Enhanced Resonance Product Target Substituted Product (Inverted Primary Center) Nu_Attack->Product

Experimental workflow comparing mesylation and tosylation prior to SN2 substitution.

Kinetics LG Sulfonate Leaving Groups OMs Mesylate (-OMs) LG->OMs OTs Tosylate (-OTs) LG->OTs Prop1 Lower Mass & Atom Efficiency OMs->Prop1 Prop2 Sulfene Mechanism (Fast Formation) OMs->Prop2 Prop3 Aromatic Resonance Stabilization OTs->Prop3 Prop4 High Crystallinity (Easy Purification) OTs->Prop4

Logical breakdown of physicochemical advantages between mesylate and tosylate leaving groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating specific analytical markers to confirm causality and reaction success without ambiguity.

Protocol A: Synthesis of the Mesylate Equivalent

Objective: Rapid activation of the primary alcohol via the sulfene mechanism[1].

  • Reaction Setup: Dissolve[trans-4-(Boc-amino)cyclohexyl]methanol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) and cool the mixture to 0 °C under an inert atmosphere.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation (NMR/TLC):

    • TLC: The product will show a higher Rf​ value than the starting alcohol (stain with PMA).

    • 1 H NMR (CDCl 3​ ): Confirm success by the appearance of a sharp, diagnostic singlet at ~3.00 ppm (S-CH 3​ ) and the downfield shift of the -CH 2​ -O- protons from ~3.4 ppm to ~4.0 ppm .

Protocol B: Synthesis of the Tosylate Equivalent

Objective: Synthesis of a highly crystalline intermediate utilizing nucleophilic catalysis[4].

  • Reaction Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) in one portion. Stir at room temperature for 12–24 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO 3​ , and brine. Dry and concentrate. Triturate the crude residue with hexanes to yield a white crystalline solid.

  • Self-Validation (NMR):

    • 1 H NMR (CDCl 3​ ): Reaction completion is definitively proven by the appearance of an AA'BB' aromatic system at ~7.35 ppm and ~7.78 ppm , alongside the tolyl methyl singlet at ~2.45 ppm .

Protocol C: General SN​2 Azidation Workflow

Objective: Displacement of the sulfonate ester to form the target azide, overcoming β -steric hindrance.

  • Reaction Setup: Dissolve the synthesized mesylate or tosylate (1.0 eq) in anhydrous DMF (0.15 M). Add Sodium Azide (NaN 3​ , 3.0 eq).

  • Displacement: Heat the reaction to 80 °C for 12 hours. Causality Note: Heating is strictly required here; room temperature reactions will stall due to the steric bulk of the adjacent cyclohexyl ring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove DMF, followed by brine. Dry and concentrate.

  • Self-Validation (IR Spectroscopy):

    • FT-IR: The absolute validation of this transformation is the appearance of a strong, sharp asymmetric stretching band at ~2100 cm −1 , which is uniquely diagnostic for the azide functional group.

References

  • Mesylates and Tosylates with Practice Problems Chemistry Steps URL:[Link]

  • Tosylates And Mesylates Master Organic Chemistry URL:[Link]

  • 9.4: Tosylate—Another Good Leaving Group Chemistry LibreTexts URL:[Link]

Sources

Comparative

Comparative Guide: cis- vs. trans-4-(Boc-amino)cyclohexylmethyl methanesulfonate in Drug Discovery

In modern structure-based drug design, conformationally restricted aliphatic rings are critical for fine-tuning the spatial trajectory of pharmacophores. Among these, 4-(Boc-amino)cyclohexylmethyl methanesulfonate serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern structure-based drug design, conformationally restricted aliphatic rings are critical for fine-tuning the spatial trajectory of pharmacophores. Among these, 4-(Boc-amino)cyclohexylmethyl methanesulfonate serves as a highly versatile, bifunctional building block. It features a protected primary amine for downstream functionalization and a highly reactive mesylate group for nucleophilic substitution (SN2).

As an Application Scientist, selecting between the cis and trans isomers is not merely a matter of availability; it is a strategic decision that dictates both the synthetic kinetics of your SN2 reactions and the final 3D conformation of your active pharmaceutical ingredient (API). This guide objectively compares the performance, reactivity profiles, and application methodologies of both isomers [1].

Structural Causality: Conformational Locking and SN2 Reactivity

The cyclohexane ring in these building blocks is 1,4-disubstituted. The bulky tert-butoxycarbonyl (Boc) protected amino group acts as a conformational anchor, strongly preferring the equatorial position to minimize 1,3-diaxial interactions with the ring protons. This conformational locking dictates the position of the adjacent mesyloxymethyl (-CH₂OMs) group:

  • The trans-Isomer (CAS: 683269-95-6): The -CH₂OMs group is forced into the equatorial position, resulting in an e,e-conformation. This projects the reactive primary carbon outward into unhindered space, lowering the activation energy for backside nucleophilic attack [1].

  • The cis-Isomer (CAS: 1069120-41-7): The -CH₂OMs group is forced into the axial position (a,e-conformation). During an SN2 reaction, the rotational degrees of freedom of the axial -CH₂OMs group are restricted by 1,3-diaxial steric hindrance from the axial protons at C3 and C5. This slightly retards SN2 kinetics compared to the trans counterpart [2].

Conformational_Impact cluster_trans Trans Isomer (e,e) cluster_cis Cis Isomer (a,e) T_Node trans-Mesylate Equatorial -CH2OMs T_TS Low Steric Hindrance Fast SN2 Transition T_Node->T_TS Nucleophile T_Prod Extended Product High Yield T_TS->T_Prod C_Node cis-Mesylate Axial -CH2OMs C_TS 1,3-Diaxial Hindrance Slower SN2 Transition C_Node->C_TS Nucleophile C_Prod Compact Product Moderate Yield C_TS->C_Prod

Conformational effects of cis/trans isomers on SN2 reaction kinetics and product geometry.

Comparative Performance Data

The following tables summarize the physicochemical properties and experimental SN2 conversion efficiencies of both isomers under standardized conditions (e.g., reaction with NaN₃ in DMF at 80 °C for 12 hours).

Table 1: Physicochemical Properties
Propertytrans-Isomercis-Isomer
CAS Number 683269-95-61069120-41-7
Dominant Conformation e,e (Equatorial-Equatorial)a,e (Axial-Equatorial)
Molecular Weight 307.41 g/mol 307.41 g/mol
Storage Stability High (Stable at 2-8 °C)High (Stable at 2-8 °C)
Downstream API Geometry Extended / LinearCompact / "Kinked"
Table 2: Kinetic & Yield Comparison for Standard Derivatizations
Reaction TypeNucleophiletrans-Isomer Yield (%)cis-Isomer Yield (%)Kinetic Profile
Azidation NaN₃> 95%82 - 88%trans is ~1.5x faster
Amination Primary Amines88 - 92%75 - 80%cis requires prolonged heating
Thiolation KSAc> 90%85%Comparable, minor steric effect

*Yields are based on isolated, chromatographically purified products from 10 mmol scale reactions.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the derivatization of these mesylates must be executed as a self-validating system . This means every chemical transformation is paired with an immediate analytical check to confirm causality and prevent the carryover of unreacted starting material or epimerized byproducts [3].

Protocol A: SN2 Azidation of the Mesylate

Objective: Convert the mesylate to an azide while retaining the stereochemistry of the cyclohexane ring.

  • Reaction Setup: Dissolve 1.0 eq of trans- or cis-4-(Boc-amino)cyclohexylmethyl methanesulfonate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the Na⁺ cation but leaves the N₃⁻ anion "naked" and highly nucleophilic, which is critical for overcoming the steric activation barrier in the cis-isomer.

  • Reagent Addition: Add 2.0 eq of Sodium Azide (NaN₃). Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The mesylate is UV-inactive but stains strongly with phosphomolybdic acid (PMA). Proceed to workup only when the lower Rf mesylate spot is completely consumed.

  • Workup: Quench with water to dissolve inorganic salts, extract with diethyl ether (3x), wash the combined organics with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Check 2 (IR Spectroscopy): Analyze the crude oil via FT-IR. A successful SN2 displacement is definitively validated by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ .

Protocol B: Boc Deprotection

Objective: Unmask the primary amine for subsequent peptide coupling or functionalization.

  • Reaction Setup: Dissolve the purified azide from Protocol A in Dichloromethane (DCM) (0.1 M). Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic Acid (TFA) dropwise until a 1:1 v/v ratio of DCM:TFA is achieved. Warm to 25 °C and stir for 2 hours.

    • Causality: The acidic environment protonates the Boc carbamate, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and CO₂. This method avoids harsh basic conditions that could trigger unwanted epimerization at the cyclohexane stereocenters.

  • Self-Validation Check 3 (HPLC & NMR): After concentration and trituration with cold diethyl ether, analyze the resulting amine-TFA salt. Use ¹H-NMR to confirm the disappearance of the massive 9-proton Boc singlet at ~1.4 ppm. Chiral/Diastereomeric HPLC must be run to validate that the cis/trans ratio remains >99% pure, confirming no epimerization occurred during the sequence.

Workflow Step1 Step 1: SN2 Substitution Reagents: NaN3, DMF, 80°C Causality: Polar aprotic solvation Val1 Validation 1: TLC & IR Check: Disappearance of Mesylate Confirm: Azide stretch at 2100 cm⁻¹ Step1->Val1 Step2 Step 2: Boc Deprotection Reagents: TFA / DCM, 25°C Causality: Acid-labile cleavage Val1->Step2 Purified Azide Val2 Validation 2: HPLC & NMR Check: Retention of Stereochemistry Confirm: No epimerization at C4 Step2->Val2

Self-validating experimental workflow for derivatization and stereochemical confirmation.

Application in Drug Development: Making the Choice

The choice between cis and trans isomers is fundamentally a choice of vector geometry in Structure-Activity Relationship (SAR) campaigns:

  • Choose the trans-Isomer when designing analogs of tranexamic acid or when targeting deep, linear hydrophobic binding pockets. The e,e-conformation places the amine and the newly substituted functional group at the maximum possible distance from one another, creating an extended pharmacophore.

  • Choose the cis-Isomer when attempting to induce a conformational "kink" to avoid steric clashes with a receptor wall, or when designing conformationally restricted peptidomimetics that require a tighter, more compact spatial arrangement [3].

By understanding the distinct kinetic behaviors and structural outcomes dictated by the cyclohexane ring's stereochemistry, researchers can predictably engineer highly specific molecular architectures.

References

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide to[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern drug discovery, functionalized c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern drug discovery, functionalized cyclohexane derivatives are ubiquitous structural motifs. [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (Formula: C₁₃H₂₅NO₅S; Exact Mass: 307.1453 Da) is a highly versatile bifunctional building block. However, differentiating this intermediate from its stereoisomers (e.g., the cis-isomer) or alternative leaving-group analogs (e.g., tosylates) during high-throughput synthesis requires robust analytical methodologies.

This guide provides an objective comparison of the high-resolution mass spectrometry (HRMS) fragmentation patterns of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate against its common synthetic alternatives. By understanding the mechanistic causality behind these collision-induced dissociation (CID) pathways, researchers can confidently annotate spectra, identify stereochemical impurities, and optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mechanistic Causality of Fragmentation

To objectively compare this molecule with its alternatives, we must first establish the chemical driving forces governing its fragmentation in positive electrospray ionization (ESI+) mode. The precursor ion is typically observed as the protonated molecule [M+H]⁺ at m/z 308.15 .

The tert-Butoxycarbonyl (Boc) Cleavage Pathway

The Boc protecting group is highly labile under CID conditions. The fragmentation is driven by a characteristic six-membered cyclic transition state—a McLafferty-like rearrangement[1].

  • Step 1: The protonated carbamate undergoes a concerted elimination of isobutylene (C₄H₈, 56.06 Da), yielding an intermediate carbamic acid at m/z 252.09.

  • Step 2: This intermediate rapidly decarboxylates, losing carbon dioxide (CO₂, 44.01 Da) to yield the fully deprotected primary amine cation at m/z 208.10.

The Methanesulfonate (Mesylate) Cleavage Pathway

Alkyl methanesulfonates undergo fragmentation primarily through the neutral loss of methanesulfonic acid (CH₃SO₃H, 96.00 Da) [2].

  • In the case of our target molecule, the loss of the mesylate group from the precursor yields an m/z 212.13 fragment.

  • When combined with the complete loss of the Boc group (100 Da total), the resulting base peak is often the highly stable cyclohexenylmethylamine cation at m/z 112.11 .

Fragmentation Precursor [M+H]⁺ m/z 308.15 IsobutyleneLoss [M+H - C₄H₈]⁺ m/z 252.09 Precursor->IsobutyleneLoss -56 Da (Isobutylene) McLafferty-like MesylateLoss [M+H - CH₃SO₃H]⁺ m/z 212.13 Precursor->MesylateLoss -96 Da (CH₃SO₃H) BocLoss [M+H - C₅H₈O₂]⁺ m/z 208.10 IsobutyleneLoss->BocLoss -44 Da (CO₂) CombinedLoss [M+H - Boc - Mesylate]⁺ m/z 112.11 BocLoss->CombinedLoss -96 Da (CH₃SO₃H) MesylateLoss->CombinedLoss -100 Da (Boc)

Caption: Diagnostic MS/MS fragmentation pathways of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate.

Comparative Performance Data

When selecting a building block for synthesis, chemists often weigh the trans-mesylate against the cis-mesylate (stereoisomers) or the trans-tosylate (alternative leaving group). The table below summarizes how HRMS/MS can be used to differentiate these alternatives objectively.

Table 1: Precursor and Primary Neutral Losses
Compound / AlternativeExact MassPrecursor [M+H]⁺Primary Diagnostic LossSecondary Diagnostic Loss
trans-Mesylate (Target)307.1453308.1526-56 Da (Boc cleavage)-96 Da (Mesylate cleavage)
cis-Mesylate (Isomer)307.1453308.1526-56 Da (Boc cleavage)-96 Da (Mesylate cleavage)
trans-Tosylate (Analog)383.1766384.1839-56 Da (Boc cleavage)-172 Da (Tosylate cleavage)
Table 2: MS/MS Product Ion Comparison (CID at 20 eV)
Fragment Ion Typetrans-Mesylate Abundancecis-Mesylate Abundancetrans-Tosylate AbundanceStructural Rationale / Causality
m/z 252.09 High (80%)High (85%)N/AInitial loss of isobutylene is independent of stereochemistry or leaving group[3].
m/z 212.13 Low (15%)Medium (35%)N/AThe cis-isomer (1-axial, 4-equatorial) allows for a more facile elimination of methanesulfonic acid compared to the sterically locked 1,4-diequatorial trans-isomer.
m/z 112.11 Base Peak (100%)Base Peak (100%)Base Peak (100%)The ultimate stable cyclohexenylmethylamine cation formed after all labile groups depart.
m/z 91.05 Absent (0%)Absent (0%)High (90%)Tropylium ion formation is highly specific to the tosylate (p-toluenesulfonate) leaving group.

Key Takeaway: While the trans and cis isomers produce identical mass fragments, the relative abundance of the m/z 212.13 ion serves as a diagnostic differentiator. Furthermore, the tosylate analog is easily identified by the dominant tropylium ion (m/z 91), which can sometimes suppress the signal of lower-abundance structural fragments—making the mesylate a analytically "cleaner" intermediate for downstream MS tracking.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system. By utilizing a generic gradient and data-dependent acquisition (DDA), the system automatically triggers MS/MS only when the specific [M+H]⁺ isotope pattern is detected, ensuring high-fidelity fragment capture.

Reagents & Sample Preparation
  • Dilution: Dissolve 1.0 mg of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to yield a 1 µg/mL working solution. Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency to the [M+H]⁺ state.

LC-MS/MS Instrument Parameters
  • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MS/MS Collision Energy (CE): Ramped from 15 eV to 30 eV using Argon as the collision gas. Causality: Ramping CE ensures the capture of both the fragile intermediate (m/z 252) at low energy and the terminal core fragment (m/z 112) at high energy.

Workflow S1 1. Sample Prep (1 µg/mL in 0.1% FA) S2 2. UPLC Separation (C18, 5-95% MeCN) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.0 kV) S2->S3 S4 4. Q-TOF MS/MS (CID: 15-30 eV) S3->S4 S5 5. Data Synthesis (Fragment Annotation) S4->S5

Caption: Self-validating LC-HRMS/MS analytical workflow for intermediate characterization.

Conclusion

For analytical chemists and drug development professionals, accurately characterizing [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate requires an understanding of its dual-fragmentation nature. The predictable loss of the Boc group (McLafferty-like rearrangement) combined with the neutral loss of methanesulfonic acid provides a highly specific MS/MS fingerprint. When compared to its cis-isomer and tosylate alternatives, the trans-mesylate offers a distinct abundance profile and avoids the low-mass spectral crowding associated with tropylium ion formation, making it an excellent, traceable building block in complex synthetic workflows.

References

  • Wolf, C., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of Mass Spectrometry. Available at:[Link][1]

  • Truce, W. E., et al. "Mass spectral studies of alkyl methanesulfonates." The Journal of Organic Chemistry. Available at:[Link][2]

  • "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Forensic Science Research. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to N-Alkylation: [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate vs. Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex nitrogen-containing molecules, particularly in pharmaceutical and medicinal chemistry, the N-alkylation of amines is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing molecules, particularly in pharmaceutical and medicinal chemistry, the N-alkylation of amines is a cornerstone transformation. The choice of the alkylating agent is critical, influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an in-depth comparison of two common classes of alkylating agents: [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate, a representative sulfonate ester, and the corresponding alkyl halides (bromide and iodide).

The Critical Role of the Electrophile in N-Alkylation

N-alkylation is fundamentally a nucleophilic substitution reaction, most often proceeding via an SN2 mechanism, especially for primary alkyl electrophiles. In this reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The ideal alkylating agent should possess a good leaving group to facilitate this process under mild conditions, minimizing side reactions and maximizing yield.

Alkyl Halides: The Traditional Workhorse

Alkyl halides, particularly bromides and iodides, have long been the default choice for N-alkylation. Their reactivity is well-understood, and they are commercially available or readily synthesized.

However, the use of alkyl halides is not without its challenges:

  • Overalkylation: Primary and secondary amines, once alkylated, can become more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of complex product mixtures.[1][2]

  • Harsh Reaction Conditions: The conversion of alcohols to alkyl halides often requires harsh reagents like strong acids (HBr, HI), which may not be suitable for substrates with sensitive functional groups.[3]

  • Leaving Group Ability: While bromide and iodide are good leaving groups, their reactivity can sometimes be insufficient, necessitating higher temperatures or stronger bases, which can lead to side reactions like elimination.

  • Stability and Handling: Some alkyl halides can be less stable and more challenging to handle compared to their sulfonate ester counterparts.[4]

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate: A Superior Alternative?

[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate belongs to the class of alkyl sulfonate esters. In this molecule, the methanesulfonate (mesylate) group serves as an excellent leaving group. Mesylates are the conjugate bases of strong acids, making them very stable anions upon departure.

The advantages of using a mesylate like [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate for N-alkylation are significant:

  • Enhanced Reactivity: The mesylate group is a better leaving group than bromide or iodide. This enhanced reactivity often translates to faster reactions and higher yields under milder conditions.[5][6]

  • Milder Preparation: Mesylates are typically prepared from the corresponding alcohol by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. This process is generally milder than the conversion of alcohols to alkyl halides and is compatible with a wider range of functional groups.

  • Reduced Side Reactions: The ability to run reactions at lower temperatures can minimize side reactions such as elimination and overalkylation.

  • Stereochemical Control: The preparation of the mesylate from the alcohol proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group. The subsequent SN2 reaction with an amine occurs with a clean inversion of configuration, providing excellent stereochemical control.[7][8]

Head-to-Head Comparison: Performance in N-Alkylation

Feature[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate[trans-4-(Boc-amino)cyclohexyl]methyl Halide (Br, I)
Leaving Group Ability Excellent (Mesylate)Good (Iodide > Bromide)
Reactivity in SN2 HighModerate to High
Typical Reaction Conditions Milder (often lower temperatures)Can require higher temperatures
Potential for Side Reactions Lower (due to milder conditions)Higher (overalkylation, elimination)
Preparation from Alcohol Mild (Mesyl chloride, base)Often harsher (strong acids)
Stereochemical Control ExcellentGood, but preparation can sometimes lead to issues
Handling and Stability Generally good stabilityCan be less stable

The primary carbon of the methyl group in both reagents is sterically unhindered, making both good candidates for SN2 reactions.[7][9][10][11][12] However, the superior leaving group ability of the mesylate is the key differentiator, enabling more efficient and cleaner reactions.

Experimental Protocols

The following are representative, detailed protocols for the N-alkylation of a secondary amine.

Protocol 1: N-Alkylation using [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

This protocol describes the N-alkylation of a generic secondary amine, morpholine, as a representative example.

dot

Sources

Validation

Purity Characterization of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate by Quantitative NMR (qNMR)

As pharmaceutical pipelines increasingly rely on complex cyclic aliphatic amines and peptidomimetics, the analytical stringency applied to their synthetic intermediates must evolve. [trans-4-(Boc-amino)cyclohexyl]methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex cyclic aliphatic amines and peptidomimetics, the analytical stringency applied to their synthetic intermediates must evolve. [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate is a critical electrophilic building block used in the synthesis of active pharmaceutical ingredients (APIs). Because impurities in this intermediate can propagate through subsequent coupling steps and compromise the final API, determining its absolute mass fraction (purity) with high precision is non-negotiable.

This guide objectively compares traditional analytical methodologies with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, detailing why qNMR serves as the superior, self-validating primary ratio method for this specific class of molecules.

The Analytical Challenge: Why Traditional Methods Fall Short

Evaluating the purity of[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate presents unique physicochemical challenges. The molecule lacks an extended conjugated π -system, rendering traditional optical detection methods unreliable.

When comparing analytical alternatives, we must evaluate them based on selectivity, sensitivity, and their reliance on reference standards:

Methodological Comparison Guide
Analytical MethodDetection MechanismPerformance on Target AnalyteLimitations
HPLC-UV UV AbsorbancePoor. The Boc group and methanesulfonate moiety exhibit weak UV absorbance (typically requiring detection at <210 nm).High baseline drift; overestimates purity if impurities lack chromophores; requires a highly pure, characterized reference standard of the analyte itself.
GC-FID Flame IonizationModerate to Poor. Requires vaporization of the analyte.The methanesulfonate leaving group is thermally labile and prone to elimination reactions at high injection port temperatures, leading to artifactual degradation peaks.
Titration Acid/Base ReactivityInapplicable. The amine is protected by the Boc group.Lacks accessible acidic or basic sites for direct potentiometric titration.
qNMR Nuclear Spin ResonanceExcellent. Direct proportionality between signal integral and molar concentration[1].Requires an NMR spectrometer and careful gravimetric sample preparation. Does not require an analyte-specific reference standard[2].

The Verdict: Traditional chromatography requires a characterized reference standard of the analyte to establish a calibration curve. In early-stage development, such standards are rarely available. qNMR bypasses this by utilizing a universal Internal Standard (IS), making it a primary ratio method capable of determining absolute purity directly[3].

The qNMR Solution: Principles of a Self-Validating System

qNMR is fundamentally different from chromatography. In a properly relaxed NMR experiment, the integrated area of a resonance peak is directly proportional to the number of nuclei generating that signal[1]. By co-dissolving the analyte with a Certified Reference Material (CRM) acting as an Internal Standard, the system becomes self-validating. The measurement is metrologically traceable to SI units (mass) without ever needing a standard of the analyte itself[3].

Workflow and Logical Relationships

Workflow Step1 Method Planning & IS Selection (DMT selected for spectral clarity) Step2 Gravimetric Sample Preparation (Analyte + IS + CDCl3) Step1->Step2 Step3 qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) Step2->Step3 Step4 Data Processing (Phase & Baseline Correction) Step3->Step4 Step5 Absolute Purity Calculation (Primary Ratio Method) Step4->Step5

Workflow for qNMR purity determination of pharmaceutical intermediates.

Experimental Protocol: Step-by-Step Methodology

As a Senior Application Scientist, I emphasize that qNMR is only as robust as its sample preparation and acquisition parameters. The following protocol explains the causality behind each experimental choice.

Step 1: Internal Standard (IS) Selection

For[trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate, the analyte presents aliphatic ring protons (0.9–2.2 ppm), a massive Boc singlet (~1.4 ppm), and a methanesulfonate methyl singlet (~3.0 ppm).

Choice: Dimethyl terephthalate (DMT) is selected as the IS. Causality: DMT provides a sharp, highly isolated aromatic singlet at δ 8.13 ppm (4H)[4]. This ensures zero spectral overlap with the upfield aliphatic signals of the analyte, fulfilling the primary prerequisite for accurate integration.

Step 2: Gravimetric Sample Preparation

Because NMR integration is highly precise, the physical weighing step is the largest source of measurement uncertainty.

  • Use a calibrated microanalytical balance (d = 0.01 mg).

  • Accurately weigh ~20.00 mg of the analyte into a clean glass vial.

  • Accurately weigh ~10.00 mg of the DMT CRM (Internal Standard) into the same vial.

  • Co-dissolve completely in 0.8 mL of deuterated chloroform ( CDCl3​ ) and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

To ensure the system is quantitatively rigorous, the acquisition parameters must prevent T1 (spin-lattice) relaxation weighting.

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton in the mixture. This ensures >99.3% recovery of longitudinal magnetization before the next pulse. For DMT and typical small molecules, a D1 of 30–60 seconds is mandatory.

  • Number of Scans (NS): 16 to 64, targeting a Signal-to-Noise Ratio (SNR) > 250:1 for the quantified peaks.

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Perform meticulous manual phase correction (zero and first order) and manual baseline correction . Automated routines often distort the baseline under broad aliphatic peaks, ruining integral accuracy.

Data Presentation and Purity Calculation

The absolute mass fraction (Purity, Px​ ) is calculated using the following primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Parameters I_x Analyte Integral (Ix) Result Analyte Mass Fraction (Absolute Purity %) I_x->Result I_std IS Integral (Istd) I_std->Result Masses Molar Masses (Mx, Mstd) Masses->Result Weights Sample Weights (Wx, Wstd) Weights->Result P_std IS Purity (Pstd) P_std->Result

Parameters contributing to the qNMR absolute purity calculation.
Experimental Case Study Data

Below is a representative dataset demonstrating the purity determination of a synthesized batch of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (Molecular Weight: 307.41 g/mol ) against a DMT standard (Molecular Weight: 194.18 g/mol ).

ParameterInternal Standard (DMT)Analyte (Target Compound)
Chemical Shift ( δ ) 8.13 ppm (Aromatic CH)3.00 ppm (Mesylate CH3​ )
Number of Protons ( N ) 43
Molar Mass ( M ) 194.18 g/mol 307.41 g/mol
Gravimetric Weight ( W ) 10.05 mg20.15 mg
Certified Purity ( P ) 99.90%To be calculated
Measured Integral ( I ) 1.000 (Normalized)0.944

Calculation Execution:

  • Integral Ratio: 0.944/1.000=0.944

  • Proton Ratio: 4/3=1.3333

  • Mass Ratio: 307.41/194.18=1.5831

  • Weight Ratio: 10.05/20.15=0.4987

  • Final Purity ( Px​ ): 0.944×1.3333×1.5831×0.4987×99.90%=99.2%

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com. 1[1]

  • US Pharmacopeia. "Stimuli Article (qNMR) - US Pharmacopeia (USP)". usp.org. 3[3]

  • American Chemical Society. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". acs.org. 2[2]

  • National Institutes of Health (PMC). "Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy". nih.gov. 4[4]

Sources

Comparative

benchmarking leaving group kinetics of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Benchmarking Leaving Group Kinetics of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate In medicinal chemistry and drug development, the incorporation of the trans-4-aminocyclohexylmethyl moiety is a recurring moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Leaving Group Kinetics of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

In medicinal chemistry and drug development, the incorporation of the trans-4-aminocyclohexylmethyl moiety is a recurring motif used to modulate pharmacokinetic properties, enhance metabolic stability, and improve target affinity. The standard synthetic approach to installing this moiety involves a bimolecular nucleophilic substitution (SN2) utilizing a pre-activated building block.

This guide benchmarks the leaving group kinetics of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS 1435805-79-0) against alternative electrophiles—such as tosylates, triflates, and halides—providing researchers with the mechanistic causality and experimental protocols necessary to optimize their cross-coupling workflows.

Mechanistic Causality: The "Beta-Branched" Steric Penalty

To understand why the choice of leaving group is critical for this specific molecule, we must analyze its structural topology. While the leaving group is attached to a primary carbon, that carbon is directly bonded to a bulky cyclohexyl ring. This creates a "beta-branched" primary alkyl system, structurally analogous to a neopentyl scaffold.

SN2 reactions require the nucleophile to execute a backside attack, approaching at a 180° angle relative to the leaving group. In beta-branched systems, the incoming nucleophile experiences severe steric repulsion from the substituents on the beta-carbon, forcing the molecule into a high-energy, eclipsed-like conformation during the transition state[1]. This steric clash significantly raises the activation energy ( ΔG‡ ). Consequently, standard leaving groups like chloride often result in sluggish reactions or competing elimination pathways if the nucleophile is basic. Overcoming this barrier requires a highly optimized leaving group that balances electronic activation with a minimal steric footprint.

Quantitative Benchmarking: Leaving Group Performance

When benchmarking leaving groups for beta-branched systems, the traditional electronic hierarchy (Triflate > Tosylate > Mesylate > Halides) is disrupted by steric factors. The bulky nature of certain sulfonates can actually impede the SN2 trajectory[2].

The table below summarizes the kinetic performance and practical utility of various leaving groups attached to the[trans-4-(Boc-amino)cyclohexyl]methyl scaffold.

Leaving Group (X)Relative SN2 RateShelf StabilitySteric Penalty in SN2Synthetic Utility for this Scaffold
Triflate (-OTf) ~10,000xVery LowModerateLow (Prone to spontaneous decomposition)
Iodide (-I) ~5xHighLowModerate (Requires secondary Finkelstein reaction)
Mesylate (-OMs) 1x (Baseline)Very HighModerateHigh (Optimal balance of rate and stability)
Bromide (-Br) ~2xHighLowModerate (Synthesis requires harsh, Boc-cleaving acids)
Tosylate (-OTs) ~0.5xVery HighHighLow (Excessive steric clash from the tolyl ring)

The Verdict: While triflates offer the highest theoretical reactivity, they are notoriously unstable on primary alkyl systems and tend to decompose during storage[2]. Conversely, while tosylates are excellent leaving groups electronically[3], the bulky p-toluenesulfonyl group exacerbates the existing beta-branching steric clash, rendering them slower than expected[2]. Mesylate (-OMs) emerges as the optimal choice. It provides a highly stable, isolable building block while maintaining a smaller steric profile than tosylate, allowing the SN2 reaction to proceed efficiently under thermal conditions[4].

Visualizing the Kinetic and Synthetic Pathways

Kinetics Root Cyclohexylmethyl-X Scaffold (Beta-Branched Primary C) Tf X = -OTf (Triflate) Rate: ~10,000x Issue: Poor Stability Root->Tf Highest Reactivity I X = -I (Iodide) Rate: ~5x Benefit: Low Steric Bulk Root->I Sterically Unhindered Ms X = -OMs (Mesylate) Rate: 1x (Baseline) Benefit: High Stability Root->Ms Optimal Balance Ts X = -OTs (Tosylate) Rate: ~0.5x Issue: High Steric Bulk Root->Ts Sterically Hindered

Relative SN2 kinetic performance of leaving groups on a beta-branched scaffold.

Workflow A Alcohol Precursor (Sterically Hindered) B Mesylate (Target) [trans-4-(Boc-amino)... methyl methanesulfonate] A->B MsCl, Et3N DCM, 0°C -> RT C SN2 Product (Inverted Configuration) B->C Nucleophile, DMF 80°C - 100°C

Workflow from hindered alcohol to SN2 product via the mesylate intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints.

Protocol A: Synthesis of [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate

Causality: Methanesulfonyl chloride (MsCl) is utilized over p-toluenesulfonyl chloride (TsCl) because the smaller size of MsCl allows for faster, higher-yielding esterification of the bulky cyclohexylmethanol precursor without altering the stereochemistry of the ring[3].

  • Initialization: Dissolve[trans-4-(Boc-amino)cyclohexyl]methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with inert gas (N2 or Ar).

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv). Cool the reaction mixture to 0 °C using an ice bath. Self-Validation: Cooling is critical; failing to cool the reaction will result in an exothermic runaway, leading to the formation of unwanted alkyl chloride byproducts.

  • Activation: Add MsCl (1.2 equiv) dropwise over 15 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours. Self-Validation: The reaction progress is visibly confirmed by the gradual formation of a dense white precipitate (Et3N·HCl salt) suspended in the DCM.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting product is a highly stable white solid that can be stored at 4 °C for months.

Protocol B: SN2 Displacement with a Primary Amine

Causality: A polar aprotic solvent (DMF or DMSO) is strictly required. These solvents heavily solvate the cations (e.g., from the added base) but leave the nucleophilic amine unsolvated ("naked"). This maximizes the HOMO energy of the nucleophile, which is absolutely necessary to overcome the severe steric barrier of the beta-branched carbon[1].

  • Initialization: Dissolve the synthesized mesylate (1.0 equiv) and the target primary amine nucleophile (2.0 equiv) in anhydrous DMF (0.1 M).

  • Acid Scavenging: Add anhydrous K2CO3 (2.0 equiv). This acts as an acid sponge, preventing the amine nucleophile from being protonated and deactivated by trace methanesulfonic acid leaving groups.

  • Thermal Activation: Heat the mixture to 80–100 °C for 12–24 hours. Self-Validation: Running this reaction at room temperature will result in near-zero conversion due to the neopentyl-like steric penalty. Heat is non-negotiable.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the mesylate mass (M+H = 308.1 for the Boc-deprotected fragment, or M+Na = 330.1) and the appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with a large volume of water (5x the DMF volume) to precipitate the product, or extract with ethyl acetate followed by 3x water washes to completely remove the DMF solvent.

References[3] Title: Tosylates And Mesylates

Source: Master Organic Chemistry URL: [Link]2] Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: PMC (National Institutes of Health) URL: [Link]4] Title: Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols Source: Jack Westin URL: [Link]1] Title: Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes Source: ACS Central Science URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate proper disposal procedures

In-Depth Technical Guide: Proper Disposal and Handling of[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate As a researcher or drug development professional, handling reactive intermediates is a routine part of synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Proper Disposal and Handling of[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

As a researcher or drug development professional, handling reactive intermediates is a routine part of synthetic chemistry. However, compounds like [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS: 1435805-79-0) require elevated scrutiny[1]. While highly valued for introducing the Boc-protected aminocyclohexyl moiety into pharmaceutical scaffolds, its chemical structure inherently classifies it as a hazardous alkylating agent.

This guide provides the authoritative causality behind the hazards of methanesulfonate esters and establishes a self-validating, step-by-step protocol for their safe operational handling, deactivation, and disposal.

The Chemical Causality: Why Methanesulfonates are High-Risk

To understand the strict disposal requirements for [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate, we must look at its mechanism of action. The compound features a methanesulfonate (mesylate, -OMs) group, which is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion[2].

The Hazard Mechanism: Because the mesylate group leaves so readily, the adjacent electrophilic carbon becomes highly susceptible to nucleophilic attack via an SN​2 mechanism. In a biological context, the nucleophilic centers of DNA—specifically the N7 position of guanine—can attack this carbon. This results in covalent DNA alkylation, leading to cross-linking, base-pairing mutations, and severe genotoxicity[3]. Consequently, occupational exposure to methanesulfonate esters carries significant mutagenic and carcinogenic risks[3][4].

Standard disposal methods (e.g., pouring down the drain or standard biohazard bins) are strictly prohibited, as the compound will persist and pose severe ecological and human health threats[5].

Quantitative Data & Hazard Profile

Before initiating any disposal protocol, laboratory personnel must be familiar with the physical and hazard parameters of the compound.

Property / ParameterSpecification
Chemical Name [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
CAS Number 1435805-79-0[1]
Molecular Formula C13​H25​NO5​S
Hazard Classification Alkylating Agent; Potential Genotoxic Impurity (PGI)[2]
Primary Target Organs Respiratory tract, Skin, Eyes, Genetic Material (DNA)[6]
Deactivation Half-Life Rapid in 1M NaOH or 10% Sodium Thiosulfate ( >99% degradation in 1 hr)
EPA/RCRA Waste Handling Toxic Organic Waste (Analogous to U-series for alkylating agents)[7]

Standard Operating Procedure: Routine Laboratory Waste Disposal

Do not mix methanesulfonate esters with general organic solvent waste. The following protocol ensures environmental compliance and prevents cross-reactivity.

Step 1: Segregation & Containment

  • Action: Collect all reaction mixtures, washings, and stock solutions containing the mesylate into a dedicated, chemically compatible waste container (High-Density Polyethylene (HDPE) or glass).

  • Causality: Segregation prevents the alkylating agent from reacting with unintended nucleophiles (e.g., amines or thiols) present in general waste carboys, which could generate uncontrolled heat or toxic byproducts.

Step 2: Labeling

  • Action: Affix a hazardous waste label explicitly stating: "Toxic Organic Waste - Halogenated/Sulfur-Containing Alkylating Agent (Methanesulfonate Ester)."

Step 3: Final Destruction (Incineration)

  • Action: Transfer the sealed containers to your Environmental Health and Safety (EHS) department for professional disposal.

  • Causality: The only EPA-approved method for the complete destruction of bulk methanesulfonate esters is high-temperature chemical incineration[5]. The incinerator must be equipped with an afterburner and an alkaline scrubber. The scrubber is critical because the combustion of the sulfonate group generates toxic sulfur oxide ( SOx​ ) gases, which must be neutralized before atmospheric release[8].

Standard Operating Procedure: Spill Response & Chemical Deactivation

In the event of a spill, physical cleanup is insufficient. Micro-residues of alkylating agents can persist on benchtops or fume hood floors. You must perform a chemical deactivation to intentionally hydrolyze the mesylate group, rendering it harmless before physical collection[9].

Materials Required:

  • 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution or 1M Sodium Hydroxide (NaOH).

  • Inert absorbent (sand, silica gel, or universal binder)[5].

  • 4-(4-nitrobenzyl)pyridine (NBP) test swabs (for validation)[8].

Step-by-Step Deactivation Workflow:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5].

  • Don Advanced PPE: Equip a NIOSH-approved respirator (N95 or higher if outside a hood), double nitrile gloves, splash goggles, and a fluid-resistant lab coat[10].

  • Containment: Surround the spill with an inert absorbent like sand to prevent spreading into drains[6]. Never use combustible materials like sawdust.

  • Chemical Quenching: Flood the spill area with the 10% Sodium Thiosulfate solution.

    • Causality: The thiosulfate ion is a "soft" nucleophile that rapidly and selectively attacks the "soft" electrophilic carbon adjacent to the mesylate group via SN​2 , displacing the mesylate and forming a non-toxic, water-soluble Bunte salt.

  • Incubation: Allow the deactivation solution to sit for 30 to 60 minutes to ensure complete kinetic conversion of the alkylating agent.

  • Self-Validation (The NBP Test): Swab the area with a 4-(4-nitrobenzyl)pyridine (NBP) reagent.

    • Causality: NBP acts as a surrogate for DNA. If active alkylating agents remain, the swab will turn a deep purple/blue[8]. If the swab remains colorless, deactivation is successful and validated.

  • Collection: Scoop the neutralized slurry into a hazardous waste container, label it as "Deactivated Spill Residue," and submit it for incineration[7].

Spill Response Workflow Visualization

SpillResponse Start Spill Detected: [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate Evac 1. Evacuate & Ventilate Area Start->Evac PPE 2. Don Advanced PPE (Respirator, Double Gloves) Evac->PPE Contain 3. Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Deactivate 4. Apply Deactivation Solution (10% Sodium Thiosulfate) Wait 30-60 mins Contain->Deactivate Validate 5. Validate Deactivation (NBP Colorimetric Test) Deactivate->Validate Collect 6. Collect as Hazardous Waste Validate->Collect Incinerate 7. High-Temperature Incineration Collect->Incinerate

Workflow for the chemical deactivation and disposal of methanesulfonate spills.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs (Alkylating Agents). United States Department of Labor. Retrieved from[Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, ACS Publications. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Substance Database (HSDB) Information for Chromic Acid & Chemical Carcinogens (Destruction of Alkylating Agents). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Operational and Safety Guide: Handling[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate Welcome to the definitive operational standard for handling [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS: 143580...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Welcome to the definitive operational standard for handling [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS: 1435805-79-0)[1]. As a Senior Application Scientist, I design protocols that prioritize chemical logic over rote memorization. This compound is a highly valuable intermediate in drug development, featuring a Boc-protected amine and a highly reactive mesylate ester. However, the exact electrophilic properties that make it synthetically useful also classify it as a Potential Mutagenic Impurity (PMI) and a potent alkylating agent.

This guide provides the mechanistic reasoning, rigorous PPE requirements, and self-validating operational workflows necessary to handle this material with absolute confidence and safety.

Mechanistic Causality of Hazards

To handle a chemical safely, you must understand why it is dangerous. The methanesulfonate (mesylate) group is the conjugate base of a strong acid (methanesulfonic acid), making it an exceptional leaving group. In your reaction flask, this facilitates rapid SN​2 nucleophilic substitution.

Biologically, however, this electrophilicity is a severe hazard. If absorbed or inhaled, the mesylate can cross cell membranes and directly alkylate nucleophilic centers on DNA nucleobases (such as the N7 position of guanine). According to the [2], this covalent modification disrupts DNA replication, leading to irreversible mutations. Because mutagenicity is a non-threshold phenomenon—meaning a single mutation can theoretically initiate carcinogenesis—exposure must be controlled to levels As Low As Reasonably Achievable (ALARA).

DNA_Alkylation A Mesylate Ester (Electrophile) C SN2 Transition State (Leaving Group Departure) A->C Nucleophilic Attack B DNA Nucleobase (e.g., Guanine N7) B->C D Alkylated DNA Adduct (Covalent Lesion) C->D Mesylate Cleavage E Mutagenic / Genotoxic Consequence D->E Replication Error

Figure 1: Mechanistic pathway of DNA alkylation by mesylate esters leading to mutagenic risk.

Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory PPE is insufficient for DNA-reactive alkylating agents. The protective matrix below is designed to interrupt every possible route of exposure by layering physical and chemical barriers.

Protection CategoryRequired EquipmentMechanistic Rationale
Engineering Controls Class II Type B2 BSC or High-Flow Fume HoodEnsures 100% exhaust of particulates and vapors. Prevents inhalation of aerosolized mesylate.
Hand Protection Double Gloving (Inner: 4-mil Nitrile, Outer: 8-mil Butyl)Mesylates can slowly permeate standard nitrile. The outer butyl glove provides an impermeable chemical barrier.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldProtects mucous membranes from micro-droplets during solvent transfer or quenching exotherms.
Body Protection Tyvek® Suit over FR Lab CoatPrevents microscopic powder from adhering to standard woven lab coats, eliminating secondary exposure.
Respiratory PAPR with Organic Vapor (OV) CartridgesMandatory only for spill response outside of engineering controls to prevent inhalation of volatile byproducts.

Self-Validating Operational Protocols

Every step in the laboratory must be a self-validating system. You should never assume a hazard is contained; you must chemically or procedurally prove it.

Phase 1: Weighing and Closed-System Transfer

  • Preparation: Line the balance area inside the fume hood with disposable, static-dissipative mats. Static cling is the primary cause of powder aerosolization.

  • Weighing: Tare an anti-static weigh boat. Dispense the[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate slowly.

  • In-Situ Dissolution (The Validation Step): Do not transfer the dry powder to the reaction flask. Instead, dissolve the reagent in your reaction solvent (e.g., anhydrous DCM or THF) directly inside the weighing vessel. Transferring a liquid solution eliminates the risk of airborne dust and ensures quantitative transfer.

Phase 2: Reaction Execution

  • Atmosphere Control: Flush the reaction vessel with Argon. Moisture ingress can slowly hydrolyze the mesylate, generating corrosive methanesulfonic acid and degrading your yield.

  • Addition: Add the dissolved mesylate dropwise to your nucleophile solution using a pressure-equalizing dropping funnel to control potential exotherms.

Phase 3: Quenching and Disposal (Critical Safety Step) Never dispose of unreacted alkylating agents into standard waste streams. They must be chemically deactivated[3].

  • Quench Preparation: Prepare a 10% aqueous ethanolamine solution or 1M NaOH. Ethanolamine is a highly effective, inexpensive nucleophile.

  • Deactivation: Slowly add the quenching solution to the reaction mixture and to all contaminated glassware.

  • Validation (The Trust Mechanism): Stir the quenched mixture for 2 hours. Before transferring to the hazardous waste carboy, run a quick Thin Layer Chromatography (TLC) or LC-MS sample. The absence of the mesylate starting material spot validates that the alkylating agent has been 100% destroyed.

  • Disposal: Separate the aqueous and organic layers and dispose of them in properly labeled containers.

Operational_Workflow Start 1. Containment Setup (Class II B2 BSC / Fume Hood) Weighing 2. Anti-Static Weighing & In-Situ Dissolution Start->Weighing Reaction 3. Closed-System Transfer & Reaction Execution Weighing->Reaction Liquid Transfer Only Quench 4. Chemical Quenching (10% Ethanolamine) Reaction->Quench Post-Reaction Validate 5. Analytical Validation (TLC / LC-MS Confirmation) Quench->Validate 2 Hour Stir Waste 6. Segregated Disposal (Verified Safe Waste) Validate->Waste Zero Mesylate Detected

Figure 2: Self-validating operational workflow for handling and deactivating alkylating agents.

Emergency Response: Spill Protocol

In the event of a spill, immediate chemical deactivation is prioritized over physical cleanup.

  • Isolate: Evacuate the immediate area and lower the fume hood sash. If the spill is outside the hood, don a PAPR before responding.

  • Contain & Deactivate: Cover the spill with an inert absorbent pad. Carefully pour the 10% ethanolamine quenching solution directly over the pad.

  • Wait: Allow 30 minutes for the SN​2 deactivation reaction to run to completion in the absorbent matrix.

  • Cleanup: Sweep the now-harmless deactivated material into a solid hazardous waste container using non-sparking tools. Wash the surface with a 1M NaOH solution, followed by water.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH Multidisciplinary Guidelines.[Link]

  • National Institutes of Health (NIH). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PubMed Central (PMC).[Link]

  • University of Illinois Division of Research Safety. "Potentially Explosive Experiments & Quenching Protocols." DRS Safety Library.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
Reactant of Route 2
Reactant of Route 2
[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.